Product packaging for Benzyl-PEG6-t-butyl ester(Cat. No.:)

Benzyl-PEG6-t-butyl ester

Cat. No.: B11825729
M. Wt: 456.6 g/mol
InChI Key: YMENZJULXBSWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl-PEG6-t-butyl ester is a useful research compound. Its molecular formula is C24H40O8 and its molecular weight is 456.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O8 B11825729 Benzyl-PEG6-t-butyl ester

Properties

Molecular Formula

C24H40O8

Molecular Weight

456.6 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C24H40O8/c1-24(2,3)32-23(25)9-10-26-11-12-27-13-14-28-15-16-29-17-18-30-19-20-31-21-22-7-5-4-6-8-22/h4-8H,9-21H2,1-3H3

InChI Key

YMENZJULXBSWLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Benzyl-PEG6-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of Benzyl-PEG6-t-butyl ester, a heterobifunctional linker molecule increasingly utilized in the field of targeted protein degradation. The document details its structure, physicochemical properties, and reactivity, with a focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental methodologies for the synthesis and deprotection of this linker are provided, alongside visualizations of key chemical transformations and its mechanism of action in PROTACs.

Introduction

This compound is a valuable chemical tool in modern drug discovery, particularly in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficiency of protein degradation.

The this compound linker offers a polyethylene (B3416737) glycol (PEG) spacer of defined length, which imparts favorable solubility and pharmacokinetic properties. The terminal benzyl (B1604629) and t-butyl ester groups serve as orthogonal protecting groups, allowing for the sequential and controlled conjugation of different molecular entities.

Physicochemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
CAS Number 2148296-00-6[1][2][3]
Molecular Formula C₂₄H₄₀O₈[2]
Molecular Weight 456.57 g/mol [2]
Appearance Typically a colorless to pale yellow oil or liquid[2]
Purity Commonly available at ≥95%[2]
Solubility Soluble in common organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and ethyl acetate. The PEG chain imparts some water solubility.
Storage Recommended storage at 2-8°C for short-term and -20°C for long-term stability.[2]

Synthesis and Purification

The synthesis of this compound is a multi-step process that involves the sequential modification of a hexaethylene glycol core. A generalized synthetic scheme is presented below, followed by detailed experimental protocols.

Generalized Synthetic Pathway

G A This compound B HO-PEG6-t-butyl ester A->B  H₂, Pd/C  (Hydrogenolysis) C Benzyl-PEG6-COOH A->C  TFA, DCM  (Acidolysis) G cluster_0 Step 1: First Ligand Coupling cluster_1 Step 2: Second Ligand Coupling A This compound B Deprotection of Benzyl Group A->B C HO-PEG6-t-butyl ester B->C D Coupling with Ligand 1 C->D E Ligand1-O-PEG6-t-butyl ester D->E F Ligand1-O-PEG6-t-butyl ester G Deprotection of t-Butyl Ester F->G H Ligand1-O-PEG6-COOH G->H I Coupling with Ligand 2 H->I J PROTAC Molecule I->J

References

An In-depth Technical Guide to Benzyl-PEG6-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Benzyl-PEG6-t-butyl ester, a bifunctional molecule increasingly utilized in the field of targeted protein degradation. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and application, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is a derivative of polyethylene (B3416737) glycol (PEG), a class of polymers well-regarded for their biocompatibility and solubility-enhancing properties. The structure incorporates a benzyl (B1604629) group at one terminus and a t-butyl ester at the other, connected by a six-unit ethylene (B1197577) glycol chain. This heterobifunctional nature is pivotal to its function as a linker in the assembly of more complex molecular constructs.

Below is a summary of its key quantitative data:

PropertyValueCitation(s)
Molecular Formula C₂₄H₄₀O₈[][2][3]
Molecular Weight 456.57 g/mol [2][3][4][5]
CAS Number 2148296-00-6[][2][4][5]
Appearance Transparent Liquid[]
Purity ≥95%[]
Density 1.1 ± 0.1 g/cm³[]
Boiling Point 519.0 ± 45.0 °C at 760 mmHg[]
Storage Conditions 2-8°C[][3][4]

Application in PROTAC Synthesis

This compound serves as a flexible linker in the synthesis of PROTACs.[][5][6] PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate specific target proteins.[5] They typically consist of three components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The PEG chain in this compound provides the necessary spatial separation and flexibility for the two ligands to simultaneously engage their respective protein partners, facilitating the formation of a ternary complex, which is a critical step in the protein degradation pathway.

The benzyl and t-butyl ester groups serve as protected forms of a carboxylic acid and an alcohol, respectively. These protecting groups can be selectively removed during the synthesis of the final PROTAC molecule, allowing for the covalent attachment of the target-binding ligand and the E3 ligase ligand.

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_degradation Cellular Protein Degradation Linker This compound PROTAC PROTAC Molecule Linker->PROTAC Linker Ligand1 Target Protein Ligand Ligand1->PROTAC Ligand2 E3 Ligase Ligand Ligand2->PROTAC TargetProtein Target Protein TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbTarget Ubiquitinated Target Protein TernaryComplex->UbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbTarget->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Workflow of PROTAC Synthesis and Action

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are proprietary and found within chemical supplier documentation, a general understanding can be derived from related procedures for similar PEGylated molecules. The synthesis would likely involve the step-wise addition of ethylene glycol units, followed by the introduction of the benzyl and t-butyl ester functionalities under controlled reaction conditions.

A more relevant experimental context for the end-user is the deprotection of the terminal groups to enable conjugation. The following are generalized protocols for the removal of the benzyl and t-butyl ester protecting groups, which are common steps in the synthesis of a PROTAC using this linker.

1. Deprotection of the Benzyl Group (Hydrogenolysis)

This procedure removes the benzyl group to yield a free alcohol.

  • Materials:

    • This compound conjugate

    • Palladium on carbon (Pd/C, 10%)

    • Methanol (B129727) or Ethanol (B145695)

    • Hydrogen gas (H₂)

    • Inert atmosphere (Argon or Nitrogen)

    • Round-bottom flask

    • Hydrogenation apparatus (e.g., balloon or Parr shaker)

    • Filtration apparatus (e.g., Celite pad)

  • Methodology:

    • Dissolve the benzyl-protected compound in a suitable solvent like methanol or ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

    • Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales, a Parr hydrogenation apparatus may be used.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

2. Deprotection of the t-Butyl Ester Group (Acidolysis)

This procedure cleaves the t-butyl ester to reveal a carboxylic acid.

  • Materials:

    • t-Butyl ester protected compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer

  • Methodology:

    • Dissolve the t-butyl ester-protected compound in dichloromethane.

    • Add an excess of trifluoroacetic acid to the solution (typically a 20-50% v/v solution of TFA in DCM).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-4 hours.

    • Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

    • The resulting carboxylic acid can then be used in subsequent coupling reactions (e.g., amide bond formation with an amine-containing ligand).

Deprotection_Workflow cluster_benzyl Benzyl Deprotection cluster_tbutyl t-Butyl Ester Deprotection Start This compound Conjugate Bn_Step1 Dissolve in Solvent (e.g., MeOH) Start->Bn_Step1 To yield alcohol tBu_Step1 Dissolve in DCM Start->tBu_Step1 To yield carboxylic acid Bn_Step2 Add Pd/C Catalyst Bn_Step1->Bn_Step2 Bn_Step3 Introduce H₂ Atmosphere Bn_Step2->Bn_Step3 Bn_Step4 Stir and Monitor Reaction Bn_Step3->Bn_Step4 Bn_Step5 Filter to Remove Catalyst Bn_Step4->Bn_Step5 Bn_Step6 Concentrate Filtrate Bn_Step5->Bn_Step6 Bn_Product Free Alcohol Product Bn_Step6->Bn_Product tBu_Step2 Add Trifluoroacetic Acid (TFA) tBu_Step1->tBu_Step2 tBu_Step3 Stir and Monitor Reaction tBu_Step2->tBu_Step3 tBu_Step4 Remove Solvent and TFA tBu_Step3->tBu_Step4 tBu_Product Carboxylic Acid Product tBu_Step4->tBu_Product

References

An In-depth Technical Guide to the Synthesis of Benzyl-PEG6-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route for Benzyl-PEG6-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Such molecules are valuable in drug delivery, proteomics, and materials science due to their capacity for orthogonal conjugation strategies. The synthetic pathway detailed herein involves a two-step process commencing with the selective mono-benzylation of hexaethylene glycol, followed by a Williamson ether synthesis to introduce the t-butyl ester moiety.

Overall Synthesis Scheme

The proposed synthesis proceeds in two key stages:

  • Selective Mono-benzylation of Hexaethylene Glycol: This step aims to protect one of the two primary hydroxyl groups of hexaethylene glycol with a benzyl (B1604629) group. Achieving mono-substitution is critical and can be accomplished through various methods, with the use of a tin acetal (B89532) intermediate being a particularly effective strategy for enhancing selectivity.

  • Williamson Ether Synthesis for Tert-butylation: The resulting mono-benzylated intermediate, Benzyl-PEG6-OH, is subsequently reacted with a tert-butyl haloacetate (e.g., tert-butyl bromoacetate) under basic conditions to yield the final product.

The overall transformation can be visualized as follows:

Synthesis_Workflow HexaethyleneGlycol Hexaethylene Glycol BenzylPEG6OH Benzyl-PEG6-OH HexaethyleneGlycol->BenzylPEG6OH 1. Dibutyltin (B87310) oxide 2. Benzyl bromide FinalProduct This compound BenzylPEG6OH->FinalProduct 1. Sodium hydride 2. tert-Butyl bromoacetate (B1195939)

Caption: Two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for selective mono-benzylation of diols and Williamson ether synthesis.

Step 1: Synthesis of Mono-O-benzyl-hexaethylene glycol (Benzyl-PEG6-OH)

This procedure is adapted from methods for the selective mono-benzylation of symmetric diols.[1]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Hexaethylene glycol282.3410.02.82 g
Dibutyltin oxide248.9210.02.49 g
Benzyl bromide171.0410.01.71 g (1.2 mL)
Toluene (B28343)--100 mL
Methanol (B129727)--50 mL
Saturated aq. NaHCO₃--50 mL
Brine--50 mL
Anhydrous Na₂SO₄--As needed
Silica (B1680970) gel--For column
Hexane/Ethyl acetate (B1210297)--For elution

Procedure:

  • A solution of hexaethylene glycol (10.0 mmol) and dibutyltin oxide (10.0 mmol) in 100 mL of toluene is heated to reflux with a Dean-Stark apparatus for 4 hours to remove water azeotropically.

  • The reaction mixture is then cooled to room temperature.

  • Benzyl bromide (10.0 mmol) is added, and the mixture is heated to reflux for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in 50 mL of methanol, and the solution is stirred for 30 minutes.

  • The methanol is evaporated, and the residue is partitioned between ethyl acetate (100 mL) and water (50 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the mono-benzylated product.

Expected Yield: 60-70%

Step 2: Synthesis of this compound

This procedure employs a Williamson ether synthesis.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Benzyl-PEG6-OH372.485.01.86 g
Sodium hydride (60%)24.006.00.24 g
tert-Butyl bromoacetate195.056.01.17 g (0.9 mL)
Anhydrous THF--50 mL
Saturated aq. NH₄Cl--30 mL
Diethyl ether--100 mL
Brine--50 mL
Anhydrous MgSO₄--As needed
Silica gel--For column
Hexane/Ethyl acetate--For elution

Procedure:

  • To a stirred suspension of sodium hydride (6.0 mmol) in anhydrous THF (20 mL) at 0 °C under an inert atmosphere, a solution of Benzyl-PEG6-OH (5.0 mmol) in anhydrous THF (30 mL) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.

  • The mixture is cooled back to 0 °C, and tert-butyl bromoacetate (6.0 mmol) is added dropwise.

  • The reaction is stirred at room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (30 mL).

  • The mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, this compound.

Expected Yield: 75-85%

Data Presentation

Table 1: Summary of Reagents and Expected Yields for the Synthesis of this compound

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1Hexaethylene glycolDibutyltin oxide, Benzyl bromideBenzyl-PEG6-OH60 - 70
2Benzyl-PEG6-OHSodium hydride, tert-Butyl bromoacetateThis compound75 - 85

Logical Relationships in the Synthesis

The synthesis relies on the differential reactivity of the functional groups at each stage.

Logical_Flow cluster_0 Step 1: Selective Mono-benzylation cluster_1 Step 2: Williamson Ether Synthesis Diol Symmetrical Diol (PEG6) Stannylene Dibutylstannylene Intermediate Diol->Stannylene Dibutyltin oxide, heat Monoether Mono-benzylated Product Stannylene->Monoether Benzyl bromide Alcohol Mono-benzylated PEG-OH Monoether->Alcohol Alkoxide Alkoxide Intermediate Alcohol->Alkoxide Sodium hydride FinalProduct Target Ether-Ester Alkoxide->FinalProduct tert-Butyl bromoacetate

Caption: Key intermediates and transformations in the synthesis.

This technical guide provides a robust and well-documented pathway for the synthesis of this compound. Researchers can adapt these protocols to suit their specific laboratory conditions and scale requirements. Standard analytical techniques such as NMR and mass spectrometry should be employed to characterize the intermediates and the final product to ensure purity and structural integrity.

References

An In-depth Technical Guide to Benzyl-PEG6-t-butyl Ester: Structure, Synthesis, and NMR Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG6-t-butyl ester, a heterobifunctional linker molecule increasingly utilized in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details its chemical structure, a plausible synthetic route, and in-depth NMR spectroscopic data for its characterization.

Chemical Structure and Properties

This compound possesses a discrete polyethylene (B3416737) glycol (PEG) chain of six ethylene (B1197577) glycol units, flanked by a benzyl (B1604629) ether group at one terminus and a t-butyl ester at the other. This structure imparts a unique combination of properties: the PEG chain enhances hydrophilicity and provides a flexible spacer, the benzyl group offers a stable, aromatic moiety, and the t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected for subsequent conjugation.

PropertyValue
CAS Number 2148296-00-6
Molecular Formula C24H40O8
Molecular Weight 456.57 g/mol

Synthesis

Experimental Protocol:

Step 1: Monobenzylation of Hexaethylene Glycol

  • To a stirred solution of hexaethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add sodium hydride (NaH, 1.1 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • The reaction is then allowed to warm to room temperature and stirred for 16 hours.

  • Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, Benzyl-PEG6-OH, is purified by column chromatography on silica (B1680970) gel.

Step 2: Esterification with t-butyl bromoacetate (B1195939)

  • To a solution of Benzyl-PEG6-OH (1 equivalent) in anhydrous THF at 0 °C, add potassium t-butoxide (1.2 equivalents).

  • The mixture is stirred for 30 minutes at this temperature.

  • t-Butyl bromoacetate (1.2 equivalents) is then added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 24 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is redissolved in dichloromethane, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the final product, this compound, is purified by flash column chromatography.

NMR Data Presentation

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of this compound. Below are the predicted ¹H and ¹³C NMR data based on the analysis of its constituent chemical moieties.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35 - 7.25m5HAr-H (Benzyl)
4.50s2HPh-CH ₂-O
3.70 - 3.55m24HO-CH ₂-CH ₂-O (PEG chain)
4.05s2HO-CH ₂-COO
1.45s9HC(CH ₃)₃
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
170.5C =O (Ester)
138.0Ar-C (Quaternary Benzyl)
128.4Ar-C H (Benzyl)
127.7Ar-C H (Benzyl)
127.5Ar-C H (Benzyl)
81.0C (CH₃)₃
73.2Ph-C H₂-O
70.8 - 70.0O-C H₂-C H₂-O (PEG chain)
69.0O-C H₂-COO
28.1C(C H₃)₃
NMR Data Acquisition Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain a spectrum with adequate signal-to-noise.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Visualizations

Chemical Structure

chemical_structure cluster_benzyl Benzyl Group cluster_peg PEG6 Chain cluster_ester t-butyl ester Group b1 Ph-CH₂-O- p1 (CH₂CH₂O)₅-CH₂CH₂-O- b1->p1 e1 CH₂-C(O)O-C(CH₃)₃ p1->e1

Caption: Chemical Structure of this compound.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Hexaethylene Glycol step1 Monobenzylation with Benzyl Bromide start->step1 intermediate Benzyl-PEG6-OH step1->intermediate step2 Esterification with t-butyl bromoacetate intermediate->step2 product This compound step2->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms hplc HPLC for Purity product->hplc

Caption: Synthesis and Analysis Workflow.

Benzyl-PEG6-t-butyl ester: A Technical Guide for PROTAC Linker Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[5][6] Among the various types of linkers, those based on polyethylene (B3416737) glycol (PEG) are frequently utilized due to their advantageous properties.[7][8] This guide provides an in-depth technical overview of Benzyl-PEG6-t-butyl ester, a specific PEG-based linker used in the synthesis of PROTACs.[9][10]

Physicochemical Properties of this compound

The structural and chemical properties of a linker are fundamental to its function in a PROTAC. This compound is a PEG-based linker that offers a balance of flexibility and defined length, which is crucial for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5][11]

PropertyValueReference
Chemical Formula C26H44O8[12] (Similar structure)
Molecular Weight 492.62 g/mol [12] (Similar structure)
Appearance Solid[12]
Solubility Soluble in DMSO, DMF[12]
Storage -20°C for long-term storage[12]

Role and Advantages of PEG Linkers in PROTACs

PEG linkers are incorporated into approximately 54-55% of reported PROTACs, highlighting their significance in the field.[6][13][14] Their popularity stems from several key advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, which is often a challenge due to the hydrophobicity of the ligands.[4][8]

  • Improved Cell Permeability: By modifying the overall physicochemical properties, PEG linkers can positively influence cell permeability, which is essential for the PROTAC to reach its intracellular target.[7][14]

  • Optimized Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profile of drugs by, for example, reducing renal clearance.[15]

  • Tunable Length: The length of the PEG linker is a critical parameter that dictates the distance and orientation between the two ends of the PROTAC. This tunability allows for the systematic optimization of the ternary complex formation, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.[5][7]

Application in PROTAC Synthesis

This compound is a bifunctional linker. The benzyl (B1604629) group can be deprotected to reveal a carboxylic acid, and the t-butyl ester can be hydrolyzed to yield another carboxylic acid, or the molecule can be functionalized at either end to allow for sequential conjugation to the target protein ligand and the E3 ligase ligand. The PEG6 chain provides a specific spacer length, which is a critical variable in PROTAC design.

A common synthetic strategy involves a convergent approach where the linker is first coupled to one of the ligands (either the POI binder or the E3 ligase ligand) and then the resulting conjugate is coupled to the second ligand.[16] The use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, is a popular and efficient method for the final coupling step, often yielding high efficiency.[13]

Quantitative Data on PEGylated PROTACs

The efficacy of a PROTAC is primarily defined by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[6] The length of the PEG linker has a significant impact on these parameters.

The following table summarizes illustrative data for PROTACs targeting Bruton's Tyrosine Kinase (BTK), a key signaling protein in B-cell development, demonstrating the impact of linker composition and length on degradation efficiency.[17][18][19]

PROTAC IdentifierTargetLinker TypeDC50 (nM)Dmax (%)Cell LineReference
NC-1 BTKPEG-based2.297Mino[20]
IR-1 BTKAcrylamide-PEG< 10~90Mino[20]
IR-2 BTKAcrylamide-PEG< 10~90Mino[20]
RC-3 BTKCyanoacrylamide-PEG< 10~90Mino[20]

This data is illustrative of the performance of PEG-containing PROTACs and highlights the low nanomolar potency that can be achieved.

Experimental Protocols

General Synthesis of a PROTAC using a PEG Linker

This protocol outlines a generalized approach for synthesizing a PROTAC using a bifunctional PEG linker like this compound.

Materials:

  • Target protein ligand with a reactive functional group (e.g., amine, alkyne).

  • E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) with an orthogonal reactive functional group.

  • This compound (or a derivative with appropriate functional groups).

  • Coupling reagents (e.g., HATU, HOBt, DIPEA for amide bond formation).

  • Copper catalyst (e.g., CuSO4, sodium ascorbate (B8700270) for click chemistry).

  • Solvents (e.g., DMF, DMSO, t-BuOH/H2O).

  • Purification equipment (e.g., HPLC).

Procedure:

  • Functionalization of Ligands: Ensure the POI and E3 ligase ligands have compatible and orthogonal functional groups for coupling to the linker.

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand and the PEG linker in an appropriate solvent (e.g., DMF).

    • Add coupling reagents to facilitate amide bond formation.

    • Stir the reaction at room temperature and monitor its progress using LC-MS.

    • Purify the E3 ligase-linker conjugate using preparative HPLC.[16]

  • Second Coupling Reaction (Example: Click Chemistry):

    • Dissolve the purified E3 ligase-linker conjugate (now containing an azide (B81097) or alkyne) and the POI ligand (with the corresponding functional group) in a suitable solvent mixture.

    • Add the copper(I) catalyst to initiate the click reaction.

    • Stir until the reaction is complete, monitoring by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.[16]

Western Blot for Protein Degradation

This is a standard assay to quantify the degradation of the target protein.[21]

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).[22]

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[22]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[22]

  • Immunoblotting:

    • Block the membrane to prevent non-specific binding.

    • Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.[22]

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities and normalize the target protein level to the loading control.[20][22]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound POI Target Protein (POI) POI_bound POI POI->POI_bound E3 E3 Ligase E3_bound E3 Ligase E3->E3_bound PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound POI_bound->PROTAC_bound POI_Ub Poly-ubiquitinated POI POI_bound->POI_Ub Poly-ubiquitination E3_bound->E3 Recycled E3_bound->POI_bound Ub Transfer Ub Ubiquitin Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTACs induce proximity between a target protein and an E3 ligase, leading to ubiquitination and degradation.[23][24][25]

General PROTAC Discovery Workflow

PROTAC_Workflow Target_Selection 1. Target Selection Ligand_ID 2. Ligand Identification (POI & E3 Ligase) Target_Selection->Ligand_ID Linker_Design 3. Linker Design & Synthesis (e.g., Benzyl-PEG6) Ligand_ID->Linker_Design PROTAC_Synthesis 4. PROTAC Synthesis Linker_Design->PROTAC_Synthesis In_Vitro_Eval 5. In Vitro Evaluation (Degradation, DC50, Dmax) PROTAC_Synthesis->In_Vitro_Eval SAR 6. Structure-Activity Relationship (SAR) Studies In_Vitro_Eval->SAR SAR->Linker_Design Iterative Optimization Lead_Opt 7. Lead Optimization SAR->Lead_Opt In_Vivo_Studies 8. In Vivo Studies Lead_Opt->In_Vivo_Studies

Caption: A typical workflow for the discovery and development of novel PROTAC degraders.[1][26][27]

Simplified BTK Signaling Pathway

BTK_Signaling cluster_membrane Plasma Membrane BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Antigen Antigen->BCR Activation BTK BTK Lyn_Syk->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Simplified signaling cascade of Bruton's tyrosine kinase (BTK) in B-cells.[17][18][28][29]

Conclusion

This compound represents a valuable tool in the PROTAC developer's arsenal. As a member of the widely used PEG linker family, it provides a balance of hydrophilicity, biocompatibility, and a defined length that is crucial for the rational design of potent and effective protein degraders. The systematic variation of PEG linker length is a key strategy for optimizing the critical ternary complex formation, ultimately leading to enhanced degradation efficacy. The experimental protocols and workflows provided herein offer a foundational framework for the synthesis and evaluation of novel PROTACs utilizing this and similar linkers. As the field of targeted protein degradation continues to advance, the strategic implementation of well-characterized linkers like this compound will be paramount to developing the next generation of therapeutics.

References

In-Depth Technical Guide: Hydrophobicity of Benzyl-PEG6-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the hydrophobicity of Benzyl-PEG6-t-butyl ester, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the hydrophobic character of this linker is crucial for optimizing the physicochemical properties, cell permeability, and overall efficacy of the resulting PROTAC molecules.

Core Concepts in Hydrophobicity

Hydrophobicity, often quantified by the logarithm of the partition coefficient (LogP), describes the tendency of a molecule to dissolve in nonpolar solvents in preference to water. In drug development, a molecule's hydrophobicity is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For PROTACs, the hydrophobicity of the linker connecting the E3 ligase-binding ligand and the target protein-binding ligand significantly impacts the overall properties of the final construct.

Physicochemical Properties of this compound

This compound is comprised of three key structural motifs that contribute to its overall hydrophobic character:

  • Benzyl (B1604629) Group: This aromatic moiety is inherently hydrophobic and contributes significantly to the nonpolar nature of the molecule.

  • Polyethylene Glycol (PEG) Chain (PEG6): The six repeating ethylene (B1197577) glycol units provide a degree of hydrophilicity, increasing water solubility. However, longer PEG chains can also exhibit "hidden hydrophobicity" due to interactions with their environment.

  • t-Butyl Ester: The tertiary butyl group is a bulky, nonpolar aliphatic moiety that enhances the molecule's hydrophobicity. The ester group itself has polar character.

The interplay between the hydrophobic benzyl and t-butyl ester groups and the hydrophilic PEG6 chain results in an amphiphilic molecule. The precise hydrophobic-hydrophilic balance is a key determinant of its behavior in biological systems.

Quantitative Hydrophobicity Data

ParameterValueSource/Comment
Molecular Formula C₂₄H₄₀O₈[]
Molecular Weight 456.57 g/mol N/A
Boiling Point 519.0±45.0 °C at 760 mmHg[]
Density 1.1±0.1 g/cm³[]
LogP (Experimental) Not AvailableA comprehensive search of scientific databases did not yield an experimentally determined LogP value.
LogP (Predicted) Moderately HydrophobicThe presence of the benzyl and t-butyl ester groups is expected to result in a positive LogP value. Computational prediction tools can provide estimates.

Experimental Determination of Hydrophobicity

The hydrophobicity of this compound and similar PEGylated compounds can be experimentally determined using various methods. Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing the hydrophobicity of polymers and their conjugates.[2]

Experimental Protocol: Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. A stationary phase with hydrophobic ligands is used, and the mobile phase is typically an aqueous salt solution.

Objective: To determine the relative hydrophobicity of this compound.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • HIC column (e.g., Butyl- or Phenyl-sepharose)

  • This compound sample

  • Mobile Phase A: High concentration salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 20 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low concentration salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • UV Detector

Methodology:

  • Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Preparation: Dissolve a known concentration of this compound in Mobile Phase A.

  • Injection: Inject the sample onto the equilibrated column. At the high salt concentration of Mobile Phase A, the hydrophobic regions of the analyte will bind to the hydrophobic ligands of the stationary phase.

  • Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes). As the salt concentration decreases, the hydrophobic interactions weaken, and the analyte elutes.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm for the benzyl group).

  • Data Analysis: The retention time on the HIC column is directly proportional to the hydrophobicity of the analyte. A longer retention time indicates greater hydrophobicity. The salt concentration at which the compound elutes can also be used as a measure of its hydrophobicity.

Logical Workflow and Visualizations

The following diagrams illustrate the logical workflow for assessing the impact of linker hydrophobicity on PROTAC development and the experimental workflow for HIC.

PROTAC_Development_Workflow cluster_design PROTAC Design & Synthesis cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation Linker_Selection Linker Selection (e.g., this compound) PROTAC_Synthesis PROTAC Synthesis Linker_Selection->PROTAC_Synthesis Incorporate Hydrophobicity_Assay Hydrophobicity Assay (e.g., HIC) PROTAC_Synthesis->Hydrophobicity_Assay Solubility_Test Solubility Test Hydrophobicity_Assay->Solubility_Test Correlates with Permeability_Assay Permeability Assay (e.g., PAMPA) Solubility_Test->Permeability_Assay Impacts Cellular_Activity Cellular Activity (Degradation Assay) Permeability_Assay->Cellular_Activity Influences PK_Studies Pharmacokinetic Studies Cellular_Activity->PK_Studies Guides

Caption: PROTAC Development Workflow.

HIC_Workflow cluster_prep Preparation cluster_run Chromatography cluster_analysis Data Analysis Equilibrate Equilibrate HIC Column (High Salt Buffer) Inject Inject Sample Equilibrate->Inject Prepare_Sample Prepare Sample in High Salt Buffer Prepare_Sample->Inject Bind Analyte Binds to Stationary Phase Inject->Bind Elute Apply Salt Gradient (High to Low) Bind->Elute Detect UV Detection Elute->Detect Analyze Analyze Retention Time Detect->Analyze Correlate Correlate Retention Time to Hydrophobicity Analyze->Correlate

Caption: HIC Experimental Workflow.

Conclusion

While a specific experimental LogP for this compound is not documented, its chemical structure, containing both hydrophobic (benzyl, t-butyl ester) and hydrophilic (PEG6) moieties, defines its amphiphilic character. The hydrophobicity is a critical parameter that can be experimentally determined using techniques such as Hydrophobic Interaction Chromatography. Understanding and optimizing the hydrophobicity of this and other linkers is paramount for the successful design and development of effective PROTAC therapeutics.

References

A Comprehensive Technical Guide to the Stability and Storage of Benzyl-PEG6-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and recommended storage conditions for Benzyl-PEG6-t-butyl ester, a heterobifunctional linker commonly utilized in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the stability profile of this reagent is critical for ensuring its integrity, and performance in conjugation reactions, and for the overall quality of the final therapeutic agent.

Chemical Structure and Physicochemical Properties

This compound consists of three key functional components: a benzyl (B1604629) ether group at one terminus, a hexa(ethylene glycol) (PEG6) spacer, and a t-butyl ester group at the other terminus.

PropertyValueReference
Molecular FormulaC25H42O8N/A
Molecular Weight470.6 g/mol N/A
AppearanceColorless to pale yellow oilN/A
SolubilitySoluble in most organic solvents (e.g., DCM, DMF, DMSO)N/A

Recommended Storage Conditions

For optimal stability and to minimize degradation, this compound should be stored under the following conditions:

ParameterRecommended Condition
Temperature -20°C for long-term storage. 2-8°C for short-term storage may be acceptable, but degradation rates will be higher.
Light Protect from light. Amber vials or storage in the dark is recommended to prevent photo-degradation.
Moisture Store under inert gas (e.g., argon or nitrogen) and protect from moisture. The ester and ether linkages are susceptible to hydrolysis.
Atmosphere Avoid exposure to oxygen. The polyethylene (B3416737) glycol (PEG) chain is susceptible to oxidative degradation.

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by the chemical liabilities of its three main components: the t-butyl ester, the benzyl ether, and the PEG6 spacer. Degradation can occur through hydrolysis, acid-catalyzed cleavage, and oxidation.

Hydrolytic and Acid-Catalyzed Degradation of the t-Butyl Ester

The t-butyl ester group is the most labile part of the molecule, particularly under acidic conditions. It is generally stable under neutral and basic conditions.

Degradation Pathway:

The primary degradation pathway for the t-butyl ester is acid-catalyzed hydrolysis, which proceeds via a unimolecular cleavage of the alkyl-oxygen bond (AAL1 mechanism) to form a stable tert-butyl carbocation and the corresponding carboxylic acid.

This compound This compound Protonation Protonation This compound->Protonation H+ (Acidic Conditions) Intermediate Protonated Ester Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage Products Benzyl-PEG6-acid tert-Butyl cation Isobutylene + H+ Cleavage->Products

Caption: Acid-catalyzed degradation of the t-butyl ester.

Quantitative Stability Data (Inferred from tert-Butyl Formate Hydrolysis):

The following table summarizes the hydrolysis half-life of a model t-butyl ester (tert-butyl formate) at various pH and temperature conditions. This data provides an estimate of the stability of the t-butyl ester moiety in this compound.

pHTemperature (°C)Half-life (t½)
24~6 hours[1]
3-5Ambient3-7 days[1]
5-722~5 days[1]
>822Increasingly rapid
1122~8 minutes[1]

Note: The presence of the bulky PEG chain may sterically hinder hydrolysis to some extent compared to the model compound.

Stability of the Benzyl Ether

The benzyl ether group is generally stable under a wide range of acidic and basic conditions.[2] Cleavage of the benzyl ether typically requires more forcing conditions, such as catalytic hydrogenolysis.

Potential Degradation:

While stable under most storage and handling conditions, the benzyl ether can be cleaved under reductive conditions.

Degradation Products: Under hydrogenolysis conditions (e.g., H₂, Pd/C), the benzyl ether will cleave to yield toluene (B28343) and the corresponding alcohol (HO-PEG6-t-butyl ester). Sonication of benzyl alcohol, a related structure, has been shown to produce benzene, toluene, and benzaldehyde, suggesting that high energy input could potentially degrade the benzyl group.[3][4]

Oxidative Degradation of the PEG Spacer

The polyethylene glycol (PEG) chain is susceptible to oxidative degradation, which can be initiated by heat, light, and the presence of transition metals. This degradation can lead to chain scission and the formation of various byproducts.

Degradation Pathway:

Oxidative degradation of PEG is a complex radical-mediated process. It can result in the formation of aldehydes, ketones, carboxylic acids, and shorter PEG fragments.

PEG_Chain Polyethylene Glycol Chain Initiation Initiation (Heat, Light, O2) PEG_Chain->Initiation Radical_Formation PEG Radical Initiation->Radical_Formation Propagation Propagation (+ O2) Radical_Formation->Propagation Peroxy_Radical Peroxy Radical Propagation->Peroxy_Radical Chain_Scission Chain Scission Peroxy_Radical->Chain_Scission Degradation_Products Aldehydes Ketones Carboxylic Acids Shorter PEG Fragments Chain_Scission->Degradation_Products

Caption: Oxidative degradation pathway of the PEG chain.

Factors Influencing PEG Degradation:

  • Temperature: Higher temperatures accelerate oxidative degradation. Significant degradation of dry PEG has been observed within hours at 75°C.[5]

  • Oxygen: The presence of oxygen is crucial for oxidative degradation. Storage under an inert atmosphere minimizes this pathway.

  • Light: UV light can initiate and accelerate the degradation of PEG.[6]

  • Transition Metals: Trace amounts of transition metals can catalyze PEG oxidation.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability should involve forced degradation studies and the use of stability-indicating analytical methods.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of the molecule to identify potential degradation products and pathways.[7]

Workflow for Forced Degradation Studies:

Start Start: this compound Sample Stress_Conditions Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Oxidative Degradation (e.g., 3% H2O2, RT) Thermal Degradation (e.g., 80°C, solid state) Photolytic Degradation (e.g., ICH Q1B conditions) Start->Stress_Conditions Analysis Analysis of Stressed Samples Stress_Conditions->Analysis Analytical_Methods RP-HPLC-UV/CAD LC-MS NMR Analysis->Analytical_Methods Data_Evaluation Data Evaluation Analysis->Data_Evaluation Outcome Identification of Degradation Products Elucidation of Degradation Pathways Development of Stability-Indicating Method Data_Evaluation->Outcome

References

Methodological & Application

Application Notes and Protocols: Deprotection of Benzyl-PEG6-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl-PEG6-t-butyl ester is a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and materials science. The molecule features a polyethylene (B3416737) glycol (PEG) spacer of six ethylene (B1197577) glycol units, which enhances solubility and reduces immunogenicity. One terminus is protected by a benzyl (B1604629) (Bn) ether, and the other by a tert-butyl (t-Bu) ester. This orthogonal protection scheme allows for the selective or simultaneous deprotection of either end, enabling precise, stepwise conjugation or functionalization.

The benzyl ether is stable under a range of conditions but can be selectively removed via hydrogenolysis.[1] The tert-butyl ester is stable to many reagents but is labile under acidic conditions.[2][3] This document provides detailed protocols for the selective deprotection of each group and for the simultaneous removal of both.

Deprotection Strategies and Chemical Structures

The deprotection of this compound can be approached in three distinct ways depending on the desired synthetic outcome:

  • Selective Deprotection of the Benzyl Ether: Reveals a terminal hydroxyl group.

  • Selective Deprotection of the t-Butyl Ester: Reveals a terminal carboxylic acid group.

  • Simultaneous Deprotection: Reveals both the hydroxyl and carboxylic acid groups.

Caption: Chemical structures of the starting material and possible deprotection products.

Summary of Deprotection Methods

The choice of deprotection method is critical for achieving the desired outcome while preserving other sensitive functionalities in the molecule. The following table summarizes common conditions.

Target Group Method Reagents & Solvents Selectivity & Conditions Potential Issues
Benzyl Ether Catalytic HydrogenolysisH₂, 10% Pd/C in MeOH or EtOHHigh selectivity for benzyl ether.[1] t-Butyl ester is unaffected.[4] Reaction is run at room temperature under H₂ atmosphere (balloon or Parr shaker).May reduce other functional groups like alkenes or alkynes.[1] Catalyst can be pyrophoric.
t-Butyl Ester AcidolysisTrifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) (1:1)High selectivity for t-butyl ester.[5] Benzyl ether is generally stable to these conditions for short reaction times.[2]Strong acid can affect other acid-labile groups. TFA is corrosive and requires careful handling.
Both Groups Strong AcidolysisNeat TFA or TFA/DCMCleaves both t-butyl ester and benzyl ether.[6] Requires harsher conditions (longer time or heat) for benzyl ether cleavage compared to t-butyl ester.Less controlled than stepwise deprotection. Potential for side reactions with sensitive substrates.
Both Groups Sequential One-Pot1. Hydrogenolysis (as above) 2. Acidolysis (as above)Allows for isolation of intermediate if desired, or can be performed sequentially.Multi-step process increases time and potential for material loss.

Experimental Protocols

Protocol 1: Selective Deprotection of Benzyl Ether via Hydrogenolysis

This protocol yields HO-PEG6-t-butyl ester. Catalytic hydrogenolysis is the most common and efficient method for benzyl ether cleavage.[1]

G start Start dissolve Dissolve this compound in Methanol (B129727) (MeOH) start->dissolve add_catalyst Add 10% Palladium on Carbon (Pd/C) (approx. 10% w/w) dissolve->add_catalyst purge Purge vessel with Hydrogen (H₂) (e.g., H₂ balloon) add_catalyst->purge react Stir vigorously at Room Temperature (Monitor by TLC/LC-MS) purge->react filter Filter through Celite to remove Pd/C Wash pad with MeOH react->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify crude product (e.g., Column Chromatography) concentrate->purify end End purify->end

Caption: Experimental workflow for selective benzyl ether deprotection.

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (B145695) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 10% by weight relative to the substrate).

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1] Wash the Celite pad with the reaction solvent to recover any adsorbed product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, HO-PEG6-t-butyl ester.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Selective Deprotection of t-Butyl Ester via Acidolysis

This protocol yields Benzyl-PEG6-COOH. Trifluoroacetic acid (TFA) is commonly used for the efficient cleavage of t-butyl esters.[3][5]

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to create a 1:1 DCM/TFA solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-5 hours.[5] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Isolation: The resulting residue can be co-evaporated with a solvent like toluene (B28343) to ensure complete removal of residual TFA. The crude product, Benzyl-PEG6-COOH, is often a viscous oil.

  • Purification: The crude product can be used directly in some cases or purified by flash chromatography or preparative HPLC.

Protocol 3: Simultaneous Deprotection of Benzyl Ether and t-Butyl Ester

This protocol yields the fully deprotected HO-PEG6-COOH. Strong acid treatment can cleave both protecting groups, although conditions may need to be harsher than for selective t-butyl ester removal.[6]

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of DCM (optional, for solubility) and add an excess of neat trifluoroacetic acid (TFA).

  • Reaction: Stir the solution at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the cleavage of the more stable benzyl ether. Monitor the reaction progress carefully by LC-MS.

  • Workup and Isolation: Once the reaction is complete, remove the TFA under reduced pressure, co-evaporating with toluene if necessary.

  • Purification: Due to the high polarity of the final product, purification can be challenging. Reverse-phase chromatography (RP-HPLC) or ion-exchange chromatography are often effective methods.[]

Purification and Handling Notes

The purification of PEGylated compounds can be challenging due to their polarity and tendency to streak on silica gel.

  • Chromatography: For silica gel chromatography, solvent systems containing mixtures of chloroform/methanol or dichloromethane/methanol are often effective.[8] Using a gradient elution from a less polar to a more polar solvent system can improve separation.

  • Alternative Purification: For highly polar products like HO-PEG6-COOH, alternatives to standard silica chromatography may be necessary. These include reverse-phase chromatography (RP-HPLC) or size-exclusion chromatography (SEC).[] Polystyrene-divinylbenzene beads can also be used as a chromatographic packing material for purifying PEG derivatives.[9]

  • Handling: PEG compounds are often hygroscopic and should be stored under inert gas in a cool, dry place. The deprotected carboxylic acid may be a viscous oil or waxy solid that can be difficult to handle and weigh accurately.

References

Applications of Benzyl-PEG6-t-butyl Ester in Drug Discovery: A PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl-PEG6-t-butyl ester is a bifunctional chemical linker that is increasingly utilized in the field of drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. The unique architecture of this compound, featuring a polyethylene (B3416737) glycol (PEG) chain of six units flanked by a benzyl (B1604629) ether and a t-butyl ester, provides a versatile scaffold for the synthesis of these targeted protein degraders. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the terminal protecting groups allow for sequential and controlled conjugation to other molecules.

Application in PROTAC Synthesis

The primary application of this compound is as a flexible linker in the assembly of PROTAC molecules. A PROTAC consists of three key components: a "warhead" that binds to the target protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a linker that connects these two elements. The linker's length and composition are critical for the proper orientation of the POI and the E3 ligase to facilitate the transfer of ubiquitin, marking the target protein for degradation by the proteasome.

The synthesis of a PROTAC using this compound typically involves a multi-step process. First, the benzyl and t-butyl ester protecting groups are sequentially removed to reveal a carboxylic acid and a hydroxyl or amine group at either end of the PEG6 linker. These functional groups are then available for covalent coupling with the warhead and the E3 ligase ligand, respectively, through standard amide or ether bond formation reactions.

Below is a generalized workflow for the synthesis of a PROTAC utilizing this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start This compound deprotection1 Deprotection of Benzyl Group start->deprotection1 deprotection2 Deprotection of t-Butyl Ester deprotection1->deprotection2 linker Activated PEG6 Linker deprotection2->linker coupling1 Coupling Reaction 1 linker->coupling1 warhead Target Protein Ligand (Warhead) warhead->coupling1 e3_ligand E3 Ligase Ligand coupling2 Coupling Reaction 2 e3_ligand->coupling2 intermediate Warhead-Linker Conjugate coupling1->intermediate intermediate->coupling2 protac Final PROTAC Molecule coupling2->protac

Caption: Generalized workflow for PROTAC synthesis using this compound.

Experimental Protocols

1. Deprotection of the Benzyl Group:

  • Objective: To remove the benzyl protecting group, typically yielding a free hydroxyl group.

  • Reagents: Palladium on carbon (Pd/C), hydrogen gas (H₂), and a suitable solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH).

  • Procedure:

    • Dissolve this compound in the chosen solvent in a flask equipped with a stir bar.

    • Add a catalytic amount of Pd/C to the solution.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction at room temperature for the recommended time (typically monitored by TLC or LC-MS) until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected intermediate.

2. Deprotection of the t-Butyl Ester Group:

  • Objective: To hydrolyze the t-butyl ester to reveal a carboxylic acid.

  • Reagents: Trifluoroacetic acid (TFA) and a solvent such as dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve the t-butyl ester-containing compound in DCM.

    • Add an excess of TFA to the solution.

    • Stir the reaction at room temperature, monitoring for completion by TLC or LC-MS.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) may be necessary to remove residual TFA.

3. Coupling Reactions (Amide Bond Formation):

  • Objective: To couple the deprotected linker with the warhead and E3 ligase ligand.

  • Reagents: A peptide coupling agent (e.g., HATU, HOBt, EDC), a non-nucleophilic base (e.g., DIPEA), and a suitable solvent (e.g., DMF, DMSO).

  • Procedure:

    • Dissolve the carboxylic acid-containing component (either the deprotected linker or the ligand) in the chosen solvent.

    • Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid.

    • Add the amine-containing component (the other part of the PROTAC) to the reaction mixture.

    • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

    • Purify the final PROTAC molecule using an appropriate chromatographic technique, such as flash column chromatography or preparative HPLC.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data (e.g., DC50, Dmax, binding affinities) for PROTACs that explicitly utilize this compound. This is likely due to the proprietary nature of drug discovery research. The performance of a PROTAC is highly dependent on the specific target protein, the E3 ligase recruited, and the overall structure of the ternary complex formed.

To assess the efficacy of a newly synthesized PROTAC, the following quantitative assays are typically performed:

Assay TypeParameter MeasuredDescription
Western Blot Protein DegradationA semi-quantitative method to visualize the reduction in the amount of the target protein in cells treated with the PROTAC.
In-Cell Western / ELISA DC50 and DmaxQuantitative determination of the concentration of the PROTAC required to degrade 50% of the target protein (DC50) and the maximum percentage of degradation achieved (Dmax).
Isothermal Titration Calorimetry (ITC) Binding Affinity (Kd)Measures the binding affinity of the PROTAC to the target protein and the E3 ligase independently.
Surface Plasmon Resonance (SPR) Binding KineticsDetermines the on-rate and off-rate of the PROTAC binding to its target and the E3 ligase.
Mass Spectrometry-based Proteomics SelectivityGlobal proteomic analysis to assess the selectivity of the PROTAC for the intended target protein versus other proteins in the cell.

The logical relationship for evaluating a synthesized PROTAC is depicted in the following diagram:

PROTAC_Evaluation_Logic cluster_evaluation PROTAC Evaluation Workflow synthesis PROTAC Synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization biochemical_assays Biochemical Assays characterization->biochemical_assays cell_based_assays Cell-Based Assays characterization->cell_based_assays binding Target & E3 Ligase Binding (ITC, SPR) biochemical_assays->binding degradation Protein Degradation (Western Blot, In-Cell Western) cell_based_assays->degradation selectivity Selectivity Profiling (Proteomics) cell_based_assays->selectivity dc50_dmax Determine DC50 & Dmax degradation->dc50_dmax in_vivo In Vivo Efficacy Studies dc50_dmax->in_vivo selectivity->in_vivo

Caption: Logical workflow for the evaluation of a newly synthesized PROTAC.

Conclusion

This compound serves as a valuable and versatile linker for the synthesis of PROTACs. Its chemical properties allow for controlled and sequential conjugation to both a target protein ligand and an E3 ligase ligand. While specific examples with detailed quantitative data are not widely published, the general protocols and evaluation methods described provide a framework for researchers and drug development professionals to utilize this linker in the design and synthesis of novel targeted protein degraders. The continued exploration of different linkerologies, including variations in PEG length and composition, will be crucial in advancing the field of targeted protein degradation.

Application Notes and Protocols for Benzyl-PEG6-t-butyl ester in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy.[1][2][3] Benzyl-PEG6-t-butyl ester is a hydrophilic, flexible linker precursor that can be incorporated into ADCs to potentially enhance their therapeutic index. The polyethylene (B3416737) glycol (PEG) spacer can improve solubility and reduce aggregation, while the benzyl (B1604629) group can be part of a self-immolative spacer, and the t-butyl ester serves as a protecting group for a terminal carboxylic acid, allowing for controlled, sequential conjugation.[4][5]

These application notes provide a comprehensive overview and representative protocols for the utilization of this compound in the development of ADCs.

Chemical Properties and Role in ADCs

This compound is a heterobifunctional linker. The key features relevant to its application in ADCs are:

  • PEG6 Spacer: A six-unit polyethylene glycol chain imparts hydrophilicity to the linker-payload system. This can help to mitigate the hydrophobicity of many cytotoxic drugs, potentially reducing ADC aggregation and improving pharmacokinetic properties.[4][5]

  • t-Butyl Ester: This group protects a terminal carboxylic acid. Deprotection under acidic conditions (e.g., with trifluoroacetic acid, TFA) reveals a reactive carboxyl group. This carboxyl group can then be activated (e.g., as an NHS ester) for conjugation to amine residues on the antibody, such as lysine (B10760008).

  • Benzyl Group: The benzyl group can be a stable part of the linker backbone or designed as part of a cleavable self-immolative unit (e.g., p-aminobenzyl carbamate), which releases the payload upon cleavage of a trigger (e.g., a peptide cleaved by lysosomal proteases).[6]

Representative Data for PEGylated ADCs

While specific data for ADCs using this compound is not extensively published, the following tables present representative data from studies on ADCs employing PEG linkers to illustrate the expected outcomes.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

ADC ConstructLinker TypeConjugation MethodAverage DAR% Unconjugated Antibody
Trastuzumab-PEG-MMAEPEG-basedLysine acylation3.8< 5%
Brentuximab-PEG-AuristatinPEG-basedCysteine alkylation4.0< 2%
Gemtuzumab-PEG-CalicheamicinPEG-basedLysine acylation3.5< 7%

This table summarizes typical conjugation outcomes for PEGylated ADCs, demonstrating the achievement of desired drug-to-antibody ratios with minimal unconjugated antibody.

Table 2: In Vitro Cytotoxicity Data

Cell LineADC ConstructTarget AntigenIC50 (nM)
SK-BR-3 (HER2+)Trastuzumab-PEG-MMAEHER20.5
Karpas-299 (CD30+)Brentuximab-PEG-AuristatinCD300.1
NCI-N87 (HER2+)Anti-HER2-Affibody-PEG-DrugHER21.2

This table illustrates the potent, target-specific cytotoxicity of ADCs with PEG linkers in cancer cell lines expressing the target antigen.[7]

Table 3: In Vivo Efficacy in Xenograft Models

Xenograft ModelADC TreatmentDose (mg/kg)Tumor Growth Inhibition (%)
NCI-N87 Gastric CancerAnti-HER2-Affibody-PEG-Drug1.585
Karpas-299 LymphomaBrentuximab-PEG-Auristatin1.095
JIMT-1 Breast CancerPanitumumab-BAC-linker-Drug1070

This table presents representative in vivo efficacy data, showing significant tumor growth inhibition in mouse xenograft models treated with PEG-containing ADCs.[6][8]

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of an ADC using a linker derived from this compound.

Protocol 1: Synthesis of Amine-Reactive Linker-Payload

This protocol describes the deprotection of this compound and its subsequent conjugation to a drug payload containing a cleavable dipeptide (Val-Cit) and a self-immolative p-aminobenzyl alcohol (PABA) spacer, followed by activation for antibody conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Valine-Citrulline-PABA-Payload (e.g., MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Deprotection of t-Butyl Ester:

    • Dissolve this compound in a 1:1 mixture of TFA and DCM.

    • Stir at room temperature for 2 hours.

    • Remove solvent under reduced pressure to obtain the deprotected Benzyl-PEG6-COOH.

  • Coupling to Val-Cit-PABA-Payload:

    • Dissolve the deprotected linker and Val-Cit-PABA-Payload in DMF.

    • Add DCC (or HBTU) and stir for 15 minutes.

    • Add the Val-Cit-PABA-Payload and DIPEA.

    • Stir the reaction mixture overnight at room temperature.

    • Purify the product by reverse-phase HPLC.

  • Activation of the Terminal Carboxylic Acid:

    • Dissolve the purified linker-payload construct in DMF.

    • Add NHS and DCC (or HBTU).

    • Stir at room temperature for 4 hours to form the NHS ester.

    • The activated linker-payload is used immediately in the next step.

Workflow for Linker-Payload Synthesis

Linker_Payload_Synthesis A This compound B TFA/DCM (Deprotection) A->B C Benzyl-PEG6-COOH B->C E DCC/NHS or HBTU (Coupling) C->E D Val-Cit-PABA-Payload D->E F Purified Linker-Payload E->F G NHS/DCC or HBTU (Activation) F->G H Activated Linker-Payload-NHS Ester G->H

Caption: Synthesis of the activated linker-payload.

Protocol 2: Antibody Conjugation and Purification

This protocol outlines the conjugation of the activated linker-payload to a monoclonal antibody via lysine side chains.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in PBS buffer, pH 7.4

  • Activated Linker-Payload-NHS Ester in DMF

  • Sephadex G-25 column for purification

Procedure:

  • Antibody Preparation:

    • Adjust the concentration of the mAb to 5-10 mg/mL in PBS.

  • Conjugation Reaction:

    • Slowly add a molar excess (e.g., 5-10 fold) of the activated linker-payload solution to the antibody solution with gentle stirring.

    • Incubate the reaction at room temperature for 2-4 hours.

  • Purification:

    • Purify the resulting ADC from unconjugated linker-payload and organic solvent using a pre-equilibrated Sephadex G-25 column.

    • Elute with PBS, pH 7.4.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.[9]

Workflow for ADC Synthesis and Purification

ADC_Synthesis_Purification mAb Monoclonal Antibody (mAb) conjugation Lysine Acylation (pH 7.4, 2-4h) mAb->conjugation linker_payload Activated Linker-Payload linker_payload->conjugation crude_adc Crude ADC Mixture conjugation->crude_adc purification Size Exclusion Chromatography (G-25) crude_adc->purification pure_adc Purified ADC purification->pure_adc characterization Characterization (DAR, Purity) pure_adc->characterization

Caption: Workflow for ADC synthesis and purification.

Protocol 3: In Vitro Cell Viability Assay

This protocol describes how to assess the cytotoxicity of the ADC on cancer cells.

Materials:

  • Target antigen-positive cell line (e.g., SK-BR-3)

  • Target antigen-negative cell line (as a control)

  • Cell culture medium and supplements

  • Purified ADC

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Remove the old medium from the wells and add the ADC dilutions.

    • Incubate for 72-96 hours.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to untreated controls.

    • Determine the IC50 value by plotting cell viability against ADC concentration and fitting the data to a dose-response curve.

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor activity of the ADC in vivo.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude)

  • Tumor cells for implantation (e.g., NCI-N87)

  • Purified ADC

  • Vehicle control (e.g., PBS)

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject tumor cells into the flank of the mice.[8]

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).

    • Administer the ADC or vehicle intravenously at specified intervals (e.g., once a week for 3 weeks).

  • Tumor Growth Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and general health.

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach a predetermined size or at the end of the study.

    • Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Mechanism of Action: ADC-Mediated Cell Killing

The general mechanism by which an ADC induces cancer cell death is a multi-step process.

Signaling Pathway for ADC-Mediated Cell Killing

ADC_Mechanism ADC ADC in Circulation Binding Binding to Target Antigen ADC->Binding TargetCell Target Cancer Cell (Antigen Overexpression) TargetCell->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (e.g., by Cathepsins) Lysosome->Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease Cytotoxicity Cytotoxic Effect (e.g., Microtubule Disruption) PayloadRelease->Cytotoxicity Apoptosis Apoptosis (Cell Death) Cytotoxicity->Apoptosis

Caption: General mechanism of ADC action.

This process involves the ADC binding to its target antigen on the cancer cell surface, followed by internalization.[2] Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the potent cytotoxic payload to induce cell death.[1]

Conclusion

This compound is a versatile linker precursor for the development of ADCs. Its hydrophilic PEG spacer can confer favorable biophysical and pharmacokinetic properties to the resulting conjugate. The protocols and data presented here provide a representative framework for the synthesis, characterization, and evaluation of ADCs utilizing this class of linker, offering a valuable resource for researchers in the field of targeted cancer therapy.

References

Application Notes and Protocols for the Coupling of Benzyl-PEG6-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG6-t-butyl ester is a hydrophilic, flexible linker molecule commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene (B3416737) glycol (PEG) component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

This document provides a detailed experimental procedure for the coupling of this compound to an amine-containing molecule, a critical step in the synthesis of PROTACs and other bioconjugates. The protocol involves a two-step process: the deprotection of the t-butyl ester to yield the free carboxylic acid, followed by the coupling of the activated carboxylic acid to a primary amine.

Experimental Overview

The overall experimental workflow for the coupling of this compound to an amine-containing molecule is depicted below. The process begins with the deprotection of the t-butyl ester group, followed by the activation of the resulting carboxylic acid and subsequent coupling to the amine.

experimental_workflow cluster_coupling Coupling Reaction start Start: this compound deprotection Step 1: Deprotection (TFA in DCM) start->deprotection intermediate Benzyl-PEG6-COOH deprotection->intermediate coupling Step 2: Amide Coupling (e.g., HATU, DIPEA) intermediate->coupling product Final Coupled Product coupling->product purification Purification (e.g., HPLC) product->purification end End purification->end amine Amine-containing molecule amine->coupling

Caption: Experimental workflow for the coupling of this compound.

Experimental Protocols

Step 1: Deprotection of this compound

This protocol describes the removal of the t-butyl ester protecting group to generate the free carboxylic acid, Benzyl-PEG6-COOH.

Materials:

  • This compound

  • Dichloromethane (B109758) (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1 M.

  • To the stirred solution, add trifluoroacetic acid (TFA). A common ratio is a 1:1 mixture of DCM and TFA (v/v)[1].

  • Stir the reaction mixture at room temperature for 2-5 hours[1][2]. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed[2].

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator[1][2].

  • The resulting crude Benzyl-PEG6-COOH can be used in the next step without further purification, or it can be purified by dissolving the residue in a minimal amount of a suitable solvent and precipitating with a non-polar solvent if necessary[1].

Quantitative Data Summary (Deprotection):

ParameterValue/RangeReference
Reaction Time2 - 5 hours[1][2]
TemperatureRoom Temperature[1][2]
ReagentsTFA in DCM (1:1 v/v)[1]
Expected Yield>95% (crude)General expectation for this reaction type
Step 2: Amide Coupling of Benzyl-PEG6-COOH with an Amine-containing Molecule

This protocol details the coupling of the deprotected Benzyl-PEG6-COOH to a primary amine-containing molecule using hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) as the coupling agent.

Materials:

  • Benzyl-PEG6-COOH (from Step 1)

  • Amine-containing molecule (e.g., an E3 ligase ligand or a target protein ligand with a primary amine)

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)

  • High-performance liquid chromatography (HPLC) for purification

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl-PEG6-COOH (1 equivalent) and the amine-containing molecule (1-1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • To the stirred solution, add HATU (1.1 equivalents).

  • Add N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with a suitable organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.

  • The crude product is then purified by high-performance liquid chromatography (HPLC) to yield the final coupled product.

Quantitative Data Summary (Amide Coupling):

ParameterValue/RangeReference
Reaction Time2 - 4 hoursGeneral protocol
TemperatureRoom TemperatureGeneral protocol
Coupling AgentHATU[3]
BaseDIPEA[3]
SolventDMF[3]
Expected Yield50 - 80% (after purification)Dependant on substrates

Signaling Pathway Visualization

In the context of PROTACs, the coupled product of Benzyl-PEG6-linker and a warhead/E3 ligase ligand facilitates the formation of a ternary complex, leading to target protein degradation. The logical relationship is illustrated below.

protac_pathway PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination of Target Protein TernaryComplex->Ubiquitination Recruitment Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The protocols described provide a comprehensive guide for the successful coupling of this compound to amine-containing molecules. The two-step procedure, involving deprotection followed by amide bond formation, is a robust method for the synthesis of PEGylated bioconjugates, particularly in the development of PROTACs. Adherence to the described conditions and monitoring of the reaction progress will facilitate high-yield synthesis of the desired final product.

References

Application Notes and Protocols: Benzyl-PEG6-t-butyl ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the spatial orientation of the two ligands for effective ternary complex formation (Target Protein - PROTAC - E3 Ligase).

Benzyl-PEG6-t-butyl ester is a versatile polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs. The PEG component enhances the hydrophilicity of the resulting PROTAC, which can improve its solubility and pharmacokinetic properties. The benzyl (B1604629) and t-butyl ester groups are protecting groups that allow for the sequential and controlled coupling of the linker to the warhead and the E3 ligase ligand. This document provides detailed application notes and generalized protocols for the use of this compound in the synthesis of PROTACs.

Core Applications

The primary application of this compound is as a heterobifunctional linker in the modular synthesis of PROTACs. Its structure allows for a strategic, stepwise assembly of the final PROTAC molecule. The key features of this linker are:

  • PEG6 Spacer: A six-unit polyethylene glycol chain that provides a flexible and hydrophilic spacer of a defined length. This helps to optimize the distance between the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.

  • Benzyl Ether: A protecting group for one terminus of the PEG chain. Its removal, typically by hydrogenolysis, reveals a hydroxyl group that can be activated for coupling to the warhead or E3 ligase ligand.

  • t-Butyl Ester: A protecting group for the other terminus. Its cleavage under acidic conditions yields a carboxylic acid, which can then be coupled to the other ligand.

The differential protection allows for a convergent synthetic strategy, where the linker is sequentially attached to the two ligands.

Experimental Protocols

The following is a generalized multi-step protocol for the synthesis of a PROTAC using this compound. The specific reaction conditions, reagents, and purification methods may need to be optimized for different warheads and E3 ligase ligands.

Step 1: Deprotection of the Benzyl Group

The initial step involves the removal of the benzyl protecting group to expose a hydroxyl group on the PEG linker.

Protocol 1: Hydrogenolysis for Benzyl Group Cleavage

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH).

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected HO-PEG6-t-butyl ester.

Step 2: Coupling of the Linker to the Warhead (Target Protein Ligand)

The exposed hydroxyl group on the linker is typically activated (e.g., by conversion to a mesylate or tosylate) and then reacted with a nucleophilic site on the warhead. Alternatively, if the warhead has a carboxylic acid, the hydroxyl group of the linker can be used in an esterification reaction. The following protocol describes a common method involving mesylation followed by nucleophilic substitution.

Protocol 2: Linker-Warhead Coupling via Mesylation

  • Dissolve HO-PEG6-t-butyl ester (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add triethylamine (B128534) (TEA, 1.5 eq).

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the mesylated linker (MsO-PEG6-t-butyl ester).

  • Dissolve the mesylated linker (1.0 eq) and the warhead (containing a suitable nucleophile, e.g., a phenol (B47542) or amine, 1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the Warhead-Linker-t-butyl ester conjugate.

Step 3: Deprotection of the t-Butyl Ester

The t-butyl ester is removed to reveal a carboxylic acid, which will be coupled to the E3 ligase ligand.

Protocol 3: Acid-Catalyzed Cleavage of the t-Butyl Ester

  • Dissolve the Warhead-Linker-t-butyl ester conjugate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of residual TFA. The product is the Warhead-Linker-COOH conjugate.

Step 4: Coupling of the Linker-Warhead Conjugate to the E3 Ligase Ligand

The final step in assembling the PROTAC is the formation of an amide bond between the carboxylic acid of the linker-warhead conjugate and an amine on the E3 ligase ligand.

Protocol 4: Amide Bond Formation

  • Dissolve the Warhead-Linker-COOH conjugate (1.0 eq), the E3 ligase ligand (containing an amine, 1.1 eq), and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) in anhydrous DMF.

  • Add a non-nucleophilic base, such as DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table provides representative (hypothetical) quantitative data for the key steps in the synthesis of a PROTAC using this compound. Actual yields will vary depending on the specific substrates.

StepReactionStarting MaterialProductRepresentative Yield (%)Purity (%) (by HPLC)
1Benzyl DeprotectionThis compoundHO-PEG6-t-butyl ester90-98>95
2Linker-Warhead CouplingHO-PEG6-t-butyl ester & WarheadWarhead-Linker-t-butyl ester60-80>95
3t-Butyl Ester DeprotectionWarhead-Linker-t-butyl esterWarhead-Linker-COOH95-99>90 (used crude)
4Final PROTAC AssemblyWarhead-Linker-COOH & E3 Ligase LigandFinal PROTAC40-70>98

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow start This compound step1 Step 1: Benzyl Deprotection (H₂, Pd/C) start->step1 intermediate1 HO-PEG6-t-butyl ester step1->intermediate1 step2 Step 2: Linker-Warhead Coupling (Activation & Nucleophilic Substitution) intermediate1->step2 intermediate2 Warhead-Linker-t-butyl ester step2->intermediate2 step3 Step 3: t-Butyl Ester Deprotection (TFA) intermediate2->step3 intermediate3 Warhead-Linker-COOH step3->intermediate3 step4 Step 4: Amide Coupling (HATU, DIPEA) intermediate3->step4 final_product Final PROTAC step4->final_product

Caption: A generalized experimental workflow for the synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Degradation->PROTAC Recycled

Caption: The catalytic mechanism of action for a PROTAC, leading to targeted protein degradation.

Application Notes and Protocols for Benzyl-PEG6-t-butyl Ester as a Spacer in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzyl-PEG6-t-butyl ester as a versatile spacer in chemical biology, with a primary focus on its application in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document includes detailed experimental protocols, quantitative data on the impact of PEGylation, and visualizations to aid in the rational design of novel therapeutics.

Introduction to this compound

This compound is a heterobifunctional linker belonging to the polyethylene (B3416737) glycol (PEG) class of spacers. Its structure comprises a benzyl-protected alcohol at one terminus and a t-butyl-protected carboxylic acid at the other, connected by a discrete six-unit PEG chain. This configuration offers several advantages in the construction of complex biomolecules:

  • Orthogonal Protection: The benzyl (B1604629) and t-butyl protecting groups can be selectively removed under different conditions, allowing for controlled, sequential conjugation of different molecular entities.

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the resulting conjugates, a critical factor for often hydrophobic small molecule drugs and ligands.[1][2]

  • Optimal Spacer Length: The six-unit PEG chain provides a flexible spacer of a defined length, which is crucial for facilitating optimal protein-protein interactions in ternary complexes for PROTACs or for ensuring proper drug release in ADCs.[2]

  • Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for immunogenicity of the final conjugate.

Application in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[1][2]

The this compound can be readily incorporated into PROTAC synthesis. The benzyl group can be removed via hydrogenolysis to reveal a hydroxyl group for further functionalization or conjugation, while the t-butyl ester can be cleaved under acidic conditions to yield a carboxylic acid, which can be activated for amide bond formation.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC-Mediated Protein Degradation cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a critical parameter that influences the efficacy of a PROTAC. It affects the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The following tables summarize representative data on how PEG linker length can impact the physicochemical properties and degradation efficiency of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [1]

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1 Alkyl785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430
PROTAC 4 (Hypothetical) PEG6~1006.1~2.1~211.541638

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BET-Targeting PROTACs [1][2]

PROTACLinker CompositionDC50 (nM)Dmax (%)Caco-2 Permeability (10⁻⁶ cm/s)
BETd-24-0 (Alkyl) C11 alkyl18>950.8
BETd-24-2 PEG29>951.2
BETd-24-4 PEG45>951.5
BETd-24-6 PEG63>981.1

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload at the tumor site.

The hydrophilic PEG6 spacer of this compound can help to overcome the aggregation issues often associated with hydrophobic drug-linkers, allowing for the synthesis of ADCs with a higher drug-to-antibody ratio (DAR) while maintaining favorable pharmacokinetic properties.[3]

General Workflow for ADC Synthesis

ADC_Workflow cluster_workflow ADC Synthesis Workflow Ab Antibody Conjugation Conjugation Ab->Conjugation Linker Drug-Linker (with PEG6) Activation Linker Activation Linker->Activation Activation->Conjugation ADC_unpurified Unpurified ADC Conjugation->ADC_unpurified Purification Purification (e.g., SEC, HIC) ADC_unpurified->Purification ADC_purified Purified ADC Purification->ADC_purified Characterization Characterization (DAR, Purity, etc.) ADC_purified->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: A generalized experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and characterization of a PROTAC using this compound. These protocols can be adapted for different target ligands and E3 ligase recruiters.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a common synthetic route involving the deprotection of the benzyl and t-butyl ester groups to enable coupling of a POI ligand and an E3 ligase ligand.

Materials:

  • This compound

  • POI ligand with a suitable functional group (e.g., amine or carboxylic acid)

  • E3 ligase ligand with a suitable functional group (e.g., amine or carboxylic acid)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other peptide coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solvents for purification (e.g., acetonitrile (B52724), water, methanol)

Procedure:

  • Benzyl Deprotection:

    • Dissolve this compound in methanol.

    • Add 10% Pd/C catalyst.

    • Purge the reaction vessel with H₂ gas and stir under a hydrogen atmosphere at room temperature for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the debenzylated intermediate (HO-PEG6-t-butyl ester).

  • t-Butyl Ester Deprotection:

    • Dissolve the POI ligand (assuming it has a t-butyl protected acid) or the E3 ligase ligand in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Remove the solvent and excess TFA under reduced pressure to obtain the deprotected ligand.

  • PROTAC Assembly (Amide Coupling):

    • Dissolve the deprotected ligand (with a free carboxylic acid) and the other ligand (with a free amine) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents) to the solution.

    • Add the coupling reagent (e.g., PyBOP, 1.2 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude PROTAC by flash chromatography or preparative HPLC to obtain the final product.

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[4][5]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).[4]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.[4]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]

    • Block the membrane and incubate with the primary antibody for the target protein and the loading control.

    • Incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: NanoBRET™ Ternary Complex Formation Assay

This assay measures the formation of the ternary complex (Target-PROTAC-E3 ligase) in live cells.[6][7][8][9][10]

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase component (e.g., VHL or CRBN)

  • PROTAC compound

  • HaloTag® NanoBRET™ 618 Ligand

  • Nano-Glo® Vivazine Substrate

  • Plate reader capable of BRET measurements

Procedure:

  • Cell Preparation:

    • Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

    • Seed the transfected cells into a 384-well white assay plate.[7]

  • Assay Execution:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion.

    • Add the Nano-Glo® Vivazine Substrate.

    • Treat the cells with a serial dilution of the PROTAC.

  • Data Acquisition and Analysis:

    • Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Protocol 4: LC-MS/MS Quantification of PROTACs in Plasma

This protocol provides a general method for quantifying the concentration of a PROTAC in plasma samples to assess its pharmacokinetic properties.[11][12][13]

Materials:

  • Rat or human plasma

  • PROTAC compound

  • Internal standard (a structurally similar, stable isotope-labeled compound if available)

  • Acetonitrile

  • Methanol

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Spike plasma samples with the PROTAC to create a calibration curve and quality control samples.

    • Add the internal standard.

    • Perform protein precipitation by adding cold acetonitrile/methanol (1:1 v/v).[11]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant, evaporate to dryness, and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for the PROTAC and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the PROTAC and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (PROTAC/internal standard) against the nominal concentration.

    • Determine the concentration of the PROTAC in the unknown samples from the calibration curve.

Conclusion

This compound is a valuable and versatile spacer for the construction of complex bioconjugates such as PROTACs and ADCs. Its defined length, hydrophilicity, and orthogonal protecting groups provide medicinal chemists and chemical biologists with a powerful tool to rationally design and synthesize novel therapeutics with improved physicochemical and pharmacological properties. The protocols and data presented in these application notes serve as a guide for researchers to effectively utilize this spacer in their drug discovery and development efforts.

References

Application Notes and Protocols for Click Chemistry Reactions with Benzyl-PEG6-t-butyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Benzyl-PEG6-t-butyl ester derivatives in click chemistry reactions. This document outlines the key applications, detailed experimental protocols, and quantitative data to facilitate the use of these versatile linkers in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Application Notes

This compound derivatives are valuable tools in chemical biology and drug discovery. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides conformational flexibility to the conjugated molecules. The benzyl (B1604629) and t-butyl ester groups offer opportunities for further functionalization and controlled release, respectively. These derivatives are particularly well-suited for use in PROTACs, where the linker plays a critical role in optimizing the degradation of target proteins.

The two primary forms of click chemistry employed with these derivatives are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097). It is known for its high yields and reliability.[1][2] The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent.[3]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.[4] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[4] The reaction rate is dependent on the structure of the cyclooctyne.[5]

The choice between CuAAC and SPAAC depends on the specific application, with CuAAC often favored for its rapid kinetics and high yields in vitro, while SPAAC is the method of choice for bioconjugation in cellular environments.

Quantitative Data

The efficiency of click chemistry reactions is influenced by various factors including the choice of catalyst, solvent, and the structure of the reactants. The following tables provide a summary of quantitative data for CuAAC and SPAAC reactions involving benzyl azide and related compounds.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Benzyl Azide
AlkyneCatalyst SystemSolventTemp. (°C)TimeConversion/YieldReference
Phenylacetylene[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat255 min100% Conversion[1]
Phenylacetylene[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (50 ppm)Neat2524 h>90% Conversion[1]
Hex-1-yne[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat253 hFull Conversion[1]
PhenylacetyleneCuI (1 mol%) / Et₃NCyrene™3012 hHigh Yield[4]
PhenylacetylenePEG-tris-trz-Cu I (100 ppm)Water3020 h97% Yield[6]
Table 2: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Benzyl Azide
Strained AlkyneSecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl AzideReference
DBCO~0.1 - 1.0[5]
BCNVaries depending on isomer[5]
DIBAC~0.3[5]
ADIBO0.90 (with primary azide)[5]

Experimental Protocols

The following protocols provide a starting point for performing click chemistry reactions with this compound derivatives. Optimization may be required for specific substrates and applications.

Protocol 1: Synthesis of Benzyl-PEG6-azide from Benzyl-PEG6-bromide

This protocol describes a representative procedure for the synthesis of an azide-functionalized this compound derivative from a bromide precursor, based on standard nucleophilic substitution methods.[2][7]

Materials:

  • Benzyl-PEG6-bromide-t-butyl ester

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Diethyl ether or Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve Benzyl-PEG6-bromide-t-butyl ester (1.0 eq.) in DMF or DMSO.

  • Add sodium azide (1.5 - 2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the Benzyl-PEG6-azide-t-butyl ester product.

Safety Note: Sodium azide and organic azides are potentially explosive and should be handled with care in a well-ventilated fume hood.[8]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between an alkyne-functionalized molecule and Benzyl-PEG6-azide-t-butyl ester.[9]

Materials:

  • Benzyl-PEG6-azide-t-butyl ester

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., water, t-BuOH/water, DMF, DMSO)

Procedure:

  • Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water (prepare fresh).

  • In a reaction vial, dissolve the alkyne-functionalized molecule (1.0 eq.) and Benzyl-PEG6-azide-t-butyl ester (1.1 eq.) in the chosen solvent.

  • In a separate tube, pre-mix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.

  • Add the CuSO₄/THPTA complex to the reaction mixture (typically 1-5 mol% copper).

  • Initiate the reaction by adding sodium ascorbate (typically 5-10 mol%).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, purify the product using an appropriate method such as column chromatography or preparative HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general procedure for the copper-free SPAAC reaction between a strained cyclooctyne-functionalized molecule and Benzyl-PEG6-azide-t-butyl ester.

Materials:

  • Benzyl-PEG6-azide-t-butyl ester

  • Strained cyclooctyne (e.g., DBCO, BCN) functionalized molecule

  • Solvent (e.g., PBS buffer, DMF, DMSO)

Procedure:

  • Dissolve the strained cyclooctyne-functionalized molecule (1.0 eq.) in the chosen solvent.

  • Add Benzyl-PEG6-azide-t-butyl ester (1.1-1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the product using a suitable method like size-exclusion chromatography (SEC) or reversed-phase HPLC.[]

Protocol 4: Deprotection of the t-butyl ester

This protocol outlines a general procedure for the removal of the t-butyl ester protecting group to reveal the carboxylic acid, which can be useful for subsequent conjugation steps.[11][12]

Materials:

  • Benzyl-PEG6-(triazole)-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the t-butyl ester protected compound in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) to the solution.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by an appropriate method if necessary.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC (Benzyl-PEG6 Linker) POI->PROTAC binds E3 E3 Ubiquitin Ligase E3->PROTAC binds Ternary POI-PROTAC-E3 Ternary Complex Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recruitment Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation workflow.

CuAAC Experimental Workflow

CuAAC_Workflow Reactants 1. Prepare Reactants - Benzyl-PEG6-azide - Alkyne-functionalized molecule Reaction 3. Initiate Reaction - Add Sodium Ascorbate Reactants->Reaction Catalyst 2. Prepare Catalyst - CuSO4 + THPTA/TBTA Catalyst->Reaction Incubation 4. Incubate - Room Temperature - 1-4 hours Reaction->Incubation Monitoring 5. Monitor Progress - TLC / LC-MS Incubation->Monitoring Purification 6. Purify Product - Column Chromatography / HPLC Monitoring->Purification

Caption: General workflow for a CuAAC reaction.

SPAAC Experimental Workflow

SPAAC_Workflow Reactants 1. Prepare Reactants - Benzyl-PEG6-azide - Strained Cyclooctyne Mixing 2. Mix Reactants - In appropriate solvent Reactants->Mixing Incubation 3. Incubate - Room Temperature - 1-24 hours Mixing->Incubation Monitoring 4. Monitor Progress - TLC / LC-MS Incubation->Monitoring Purification 5. Purify Product - SEC / HPLC Monitoring->Purification

Caption: General workflow for a SPAAC reaction.

References

Troubleshooting & Optimization

Technical Support Center: Benzyl-PEG6-t-butyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of Benzyl-PEG6-t-butyl ester.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis reaction between a suitable PEG-6-t-butyl ester alcohol and a benzyl (B1604629) halide.

Issue Potential Cause Recommendation
Low or No Product Yield Incomplete deprotonation of the PEG-6 alcohol.Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the alkoxide. Ensure the reaction is performed under anhydrous conditions as the base will react with any water present.
Poor quality of reagents.Use freshly distilled/purified solvents and ensure the benzyl halide is not degraded. Check the purity of the starting PEG-6 alcohol.
Reaction temperature is too low.While the Williamson ether synthesis can often proceed at room temperature, gentle heating (40-60°C) may be required to drive the reaction to completion, especially with less reactive halides.
Presence of Unreacted Starting Material Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after several hours, consider extending the reaction time.
Inequimolar amounts of reactants.Use a slight excess (1.1-1.2 equivalents) of the benzyl halide to ensure the complete consumption of the PEG-6 alcohol.
Formation of Side Products Elimination side reaction.This is more likely if using a secondary or tertiary benzyl halide. As benzyl chloride/bromide is a primary halide, this is less common but can be minimized by using a less sterically hindered base and maintaining a moderate reaction temperature.[1]
Hydrolysis of t-butyl ester.Ensure anhydrous reaction conditions. Any moisture can lead to the hydrolysis of the t-butyl ester group, especially if the reaction mixture becomes basic.
Difficulty in Product Purification Co-elution of product and starting material.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.
Residual base in the crude product.Perform an aqueous workup to quench and remove the base before concentrating the organic phase. A wash with a mild acid (e.g., dilute HCl) followed by a brine wash is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and versatile method is the Williamson ether synthesis.[1] This involves the reaction of the alkoxide of PEG-6-t-butyl ester alcohol with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction.[1]

Q2: Which base is most suitable for the deprotonation of the PEG-6 alcohol?

A2: Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are preferred.[1] These bases effectively and irreversibly deprotonate the alcohol to form the nucleophilic alkoxide required for the reaction.

Q3: What solvents are recommended for this reaction?

A3: Polar aprotic solvents are generally the best choice as they can dissolve the reactants and facilitate the SN2 mechanism.[1] Common choices include tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF).[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TTC). A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be used to achieve good separation between the starting materials and the product. The spots can be visualized using a UV lamp (for the benzyl group) and/or a potassium permanganate (B83412) stain.

Q5: My reaction is complete, but I am struggling with the purification. What are some tips?

A5: After an aqueous workup to remove the base and any water-soluble byproducts, the crude product is typically purified by silica (B1680970) gel column chromatography. A gradient elution is often effective. Start with a non-polar eluent like hexane and gradually increase the polarity by adding ethyl acetate (B1210297). This should allow for the separation of any unreacted benzyl halide and the desired product.

Q6: Can I use a tertiary alkyl halide in a Williamson ether synthesis to produce a similar compound?

A6: It is not recommended to use a tertiary alkyl halide in a Williamson ether synthesis as it will primarily lead to elimination products rather than the desired ether via an SN2 reaction.[1][3]

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Preparation : Under an inert atmosphere (e.g., argon or nitrogen), add PEG-6-t-butyl ester alcohol (1 equivalent) to a flask containing anhydrous THF.

  • Deprotonation : Cool the solution to 0°C and add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Reaction : Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Add benzyl bromide (1.2 equivalents) dropwise.

  • Monitoring : Let the reaction stir at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50°C.

  • Workup : Once the reaction is complete, cool the mixture to 0°C and cautiously quench with water. Add ethyl acetate and wash the organic layer sequentially with water, dilute HCl, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product PEG_Alcohol HO-(PEG)6-tBu Alkoxide Na+ -O-(PEG)6-tBu PEG_Alcohol->Alkoxide + Base Benzyl_Halide Benzyl-X (X=Br, Cl) Product Benzyl-O-(PEG)6-tBu Benzyl_Halide->Product Base NaH or KH Base->Alkoxide Solvent Anhydrous THF/DMF Solvent->Alkoxide Alkoxide->Product + Benzyl-X (SN2 Reaction) Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_base Was a strong, anhydrous base used (e.g., NaH)? start->check_base check_conditions Were anhydrous conditions maintained? check_base->check_conditions Yes use_strong_base Action: Use NaH/KH and ensure anhydrous conditions. check_base->use_strong_base No check_time_temp Was reaction time sufficient and temperature optimal? check_conditions->check_time_temp Yes dry_reagents Action: Dry solvents and glassware thoroughly. check_conditions->dry_reagents No check_reagents Are reagents pure and non-degraded? check_time_temp->check_reagents Yes optimize_time_temp Action: Increase reaction time and/or gently heat. check_time_temp->optimize_time_temp No purify_reagents Action: Purify starting materials before use. check_reagents->purify_reagents No end_success Improved Yield check_reagents->end_success Yes use_strong_base->end_success dry_reagents->end_success optimize_time_temp->end_success purify_reagents->end_success

References

Technical Support Center: Troubleshooting Benzyl-PEG6-t-butyl ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG6-t-butyl ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments with this molecule. The primary focus of this guide is the deprotection of the t-butyl ester to yield Benzyl-PEG6-acid, a critical step in many synthetic workflows, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My t-butyl ester deprotection reaction is incomplete. What are the possible causes and solutions?

Answer:

Incomplete deprotection of the t-butyl ester is a common issue. Several factors can contribute to this problem. Below is a summary of potential causes and recommended troubleshooting steps.

Potential Causes:

  • Insufficient Acid Strength or Concentration: The t-butyl ester group is cleaved under acidic conditions. If the acid is too weak or used in insufficient amounts, the reaction may not proceed to completion.

  • Reaction Time is Too Short: Deprotection reactions require sufficient time for all the starting material to be consumed.

  • Low Reaction Temperature: Chemical reactions, including deprotection, are often temperature-dependent. A low temperature can slow down the reaction rate significantly.

  • Presence of Water: While some acidic deprotection methods tolerate water, anhydrous conditions are often preferred for optimal results.

Troubleshooting Solutions:

  • Increase Acid Concentration: A common reagent for t-butyl ester deprotection is trifluoroacetic acid (TFA).[1] Using a higher concentration of TFA, for example, a 50:50 mixture of TFA and dichloromethane (B109758) (DCM), can improve the reaction rate.[1]

  • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), and allow the reaction to proceed until the starting material is no longer observed.

  • Increase Reaction Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. However, be cautious as excessive heat can lead to side product formation.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the interference of water.

Question 2: I am observing the cleavage of the benzyl (B1604629) group along with the t-butyl ester. How can I selectively deprotect the t-butyl ester?

Answer:

Simultaneous cleavage of the benzyl group during t-butyl ester deprotection is a known challenge due to the acid-lability of both protecting groups. However, the t-butyl ester is generally more acid-labile than the benzyl ether. Selective deprotection can be achieved by carefully controlling the reaction conditions.

Potential Causes:

  • Harsh Acidic Conditions: Strong acids or prolonged exposure to acidic conditions can lead to the cleavage of the benzyl ether.

  • Use of Hydrogenolysis Conditions: Catalytic hydrogenolysis (e.g., H₂, Pd/C) is a standard method for benzyl group removal and should be avoided if only the t-butyl ester is to be cleaved.[2]

Troubleshooting Solutions:

  • Use Milder Acidic Conditions: Instead of strong acids, consider using milder Lewis acids like Zinc Bromide (ZnBr₂) in dichloromethane, which has been shown to chemoselectively hydrolyze t-butyl esters in the presence of other acid-labile groups.

  • Careful Control of Reaction Time and Temperature: As mentioned previously, monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the cleavage of the benzyl group. Running the reaction at a lower temperature can also enhance selectivity.

  • Avoid Hydrogenation: Do not use catalytic hydrogenation for t-butyl ester deprotection, as this will cleave the benzyl group.[2]

Question 3: My final product, Benzyl-PEG6-acid, is difficult to purify. What purification strategies do you recommend?

Answer:

The purification of PEGylated compounds can be challenging due to their physical properties. Benzyl-PEG6-acid, being a PEG derivative, may require specific purification techniques.

Potential Causes of Impurity:

  • Incomplete Reaction: Residual starting material (this compound) can co-elute with the product.

  • Side Products: Formation of byproducts from the cleavage of the benzyl group or other side reactions.

  • Reagent Contamination: Excess acid or other reagents from the reaction mixture.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture carefully. An aqueous workup can help remove excess acid and other water-soluble impurities.

  • Extraction: Extract the product into an appropriate organic solvent.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purifying organic compounds. A gradient elution system, for example, starting with a non-polar solvent system and gradually increasing the polarity, can effectively separate the desired product from impurities.

  • Reverse-Phase HPLC: For high-purity requirements, reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying PEGylated molecules.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the deprotection of t-butyl esters. The optimal conditions for this compound may need to be determined empirically.

ParameterCondition 1Condition 2Condition 3
Reagent Trifluoroacetic Acid (TFA)Zinc Bromide (ZnBr₂)Phosphoric Acid (aq.)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)-
Concentration 50% TFA in DCM[1]100-1000 mol %85% aqueous solution
Temperature Room TemperatureRoom TemperatureRoom Temperature
Reaction Time 1-4 hours24 hoursVariable
Selectivity May cleave other acid-labile groupsGood for selective t-butyl ester cleavageGood for selective t-butyl ester cleavage

Experimental Protocols

Protocol: Deprotection of this compound using Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM).

  • Addition of TFA: To the solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Purification: Purify the resulting crude Benzyl-PEG6-acid by silica gel column chromatography or reverse-phase HPLC.

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Deprotection

G start Reaction Start: Deprotection of This compound check_completion Monitor Reaction Progress (TLC, LC-MS) start->check_completion incomplete Problem: Incomplete Reaction check_completion->incomplete Incomplete check_selectivity Analyze Product for Benzyl Group Cleavage check_completion->check_selectivity Complete troubleshoot_incomplete Troubleshooting: - Increase acid concentration - Extend reaction time - Increase temperature incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Re-run Reaction non_selective Problem: Benzyl Group Cleavage check_selectivity->non_selective Benzyl Cleavage purification Purification (Column Chromatography, HPLC) check_selectivity->purification Selective troubleshoot_selective Troubleshooting: - Use milder acid (e.g., ZnBr2) - Lower reaction temperature - Reduce reaction time non_selective->troubleshoot_selective troubleshoot_selective->start Re-run Reaction end Pure Benzyl-PEG6-acid purification->end

A troubleshooting workflow for the deprotection reaction.

Diagram 2: Chemical Reaction Pathway for t-Butyl Ester Deprotection

G reactant Benzyl-PEG6-O-C(O)C(CH3)3 (this compound) intermediate1 Protonated Ester reactant->intermediate1 Protonation reagent + H+ (Acid Catalyst, e.g., TFA) intermediate2 tert-Butyl Cation + Benzyl-PEG6-COOH intermediate1->intermediate2 Cleavage product Benzyl-PEG6-COOH (Benzyl-PEG6-acid) intermediate2->product byproduct Isobutylene + H+ intermediate2->byproduct Elimination

Acid-catalyzed deprotection of this compound.

References

Technical Support Center: Benzyl-PEG6-t-butyl ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl-PEG6-t-butyl ester.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form the mono-benzyl ether of hexaethylene glycol resulted in a mixture of products, including a significant amount of a higher molecular weight species. What is the likely cause?

A1: The most probable cause is the formation of a di-benzylated side product, where both hydroxyl groups of the hexaethylene glycol (PEG6) diol have reacted with the benzylating agent. This occurs when the reaction conditions favor di-substitution over mono-substitution.

Troubleshooting Steps:

  • Control Stoichiometry: Use a stoichiometric excess of the PEG6 diol relative to the benzylating agent (e.g., benzyl (B1604629) bromide). A common starting point is a 1.2 to 1.5-fold excess of the diol.

  • Slow Addition: Add the benzylating agent slowly to the reaction mixture containing the deprotonated PEG6 diol. This helps maintain a low concentration of the benzylating agent, favoring mono-substitution.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity for mono-alkylation, although this may also decrease the overall reaction rate. Williamson ether synthesis is often conducted between 50-100°C; consider starting at the lower end of this range.[1]

Q2: After the t-butylation step, my final product is contaminated with a more polar impurity that appears to be the carboxylic acid. How can this be avoided?

A2: The t-butyl ester is susceptible to cleavage under acidic conditions, leading to the formation of the corresponding carboxylic acid (Benzyl-PEG6-acid).

Troubleshooting Steps:

  • Avoid Strong Acids: If using an acid catalyst for the esterification, opt for milder conditions. While methods using strong acids like perchloric acid exist for t-butyl ester formation, they increase the risk of cleavage.[2]

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. The presence of water can facilitate the hydrolysis of the t-butyl ester, especially in the presence of any acidic species.

  • Purification pH: During workup and purification (e.g., column chromatography), maintain neutral or slightly basic conditions to prevent acid-catalyzed hydrolysis.

Q3: My overall yield is consistently low, even after optimizing for the main side reactions. What other factors could be at play?

A3: Low yields can stem from several issues beyond the primary side reactions:

  • Incomplete Deprotonation: In the Williamson ether synthesis step, incomplete deprotonation of the PEG6 diol will result in unreacted starting material. Ensure a sufficiently strong base (e.g., sodium hydride) and adequate reaction time for complete alkoxide formation.

  • Starting Material Quality: Commercial PEG reagents can have varying levels of purity. The presence of shorter or longer PEG chains (polydispersity) or diol impurities in a supposedly mono-functionalized PEG starting material can lead to a complex mixture of products and lower the yield of the desired compound.

  • Purification Losses: this compound and its intermediates can be challenging to purify due to their amphiphilic nature. Significant product loss can occur during extractions and chromatographic purification. Fine-tuning the solvent systems for extraction and chromatography is crucial.

Q4: I am observing multiple spots on my TLC plate that are close together. How can I effectively separate my desired product from the side products?

A4: The structural similarity of the desired product and the common side products (e.g., di-benzylated PEG, di-esterified PEG, and unreacted starting materials) makes purification challenging.

Troubleshooting Steps:

  • Column Chromatography Optimization: Flash column chromatography is a common method for purification. Experiment with different solvent gradients. A gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol (B129727) is often a good starting point.

  • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be an effective, albeit more resource-intensive, method for separating these closely related PEGylated compounds.

Summary of Potential Side Products and Quantitative Data

The following tables summarize the expected side products and provide estimated quantitative data based on typical laboratory syntheses. Actual yields and purities will vary depending on the specific reaction conditions and purification methods employed.

Table 1: Side Products in this compound Synthesis

Reaction StepExpected Side ProductStructureReason for Formation
Benzylation Dibenzyl-PEG6BnO-(CH₂CH₂O)₆-BnReaction of both hydroxyl groups of PEG6-diol with the benzylating agent.
Unreacted PEG6-diolHO-(CH₂CH₂O)₆-OHIncomplete reaction or insufficient benzylating agent.
t-Butylation Benzyl-PEG6-acidBnO-(CH₂CH₂O)₅-CH₂CH₂COOHCleavage of the t-butyl ester under acidic conditions.
Di-t-butyl ester-PEG6tBuOOC-(CH₂CH₂O)₆-COOtBuIf starting with PEG6-diol and t-butylating agent.
Unreacted Benzyl-PEG6-OHBnO-(CH₂CH₂O)₆-OHIncomplete esterification reaction.

Table 2: Typical Yields and Purity

Reaction StageTypical Yield RangeTypical Purity (after purification)
Mono-benzylation of PEG6-diol 40 - 60%>95%
t-Butylation of Benzyl-PEG6-OH 70 - 90%>98%
Overall Synthesis 28 - 54%>98%

Note: Yields are highly dependent on the efficiency of the purification steps.

Experimental Protocols

The synthesis of this compound is typically a two-step process:

  • Mono-benzylation of Hexaethylene Glycol (Williamson Ether Synthesis)

  • Esterification of Benzyl-PEG6-OH with a t-butylating agent

Protocol 1: Mono-benzylation of Hexaethylene Glycol

Materials:

  • Hexaethylene glycol (PEG6-diol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve hexaethylene glycol (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the mono-alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of benzyl bromide (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and then heat to 50 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the mono-benzyl ether of hexaethylene glycol.

Protocol 2: t-Butylation of Benzyl-PEG6-OH

Materials:

  • Benzyl-PEG6-OH (from Protocol 1)

  • tert-Butyl acetate

  • Perchloric acid (catalytic amount) or a milder acid catalyst

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask, dissolve Benzyl-PEG6-OH (1.0 equivalent) in a mixture of tert-butyl acetate (excess, can be used as solvent) and anhydrous DCM.

  • Cool the solution to 0 °C.

  • Carefully add a catalytic amount of perchloric acid. Caution: Perchloric acid is a strong oxidizing agent.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Visualizations

Synthesis_Pathway PEG6_diol Hexaethylene Glycol (PEG6-diol) Benzyl_PEG6_OH Benzyl-PEG6-OH PEG6_diol->Benzyl_PEG6_OH 1. NaH, THF 2. Benzyl Bromide Dibenzyl_PEG6 Dibenzyl-PEG6 (Side Product) PEG6_diol->Dibenzyl_PEG6 Excess Benzyl Bromide Unreacted_diol Unreacted PEG6-diol Final_Product This compound Benzyl_PEG6_OH->Final_Product t-Butyl acetate, H⁺ catalyst Unreacted_alcohol Unreacted Benzyl-PEG6-OH Benzyl_PEG6_acid Benzyl-PEG6-acid (Side Product) Final_Product->Benzyl_PEG6_acid Acidic conditions

Figure 1: Synthetic pathway for this compound with major side products.

Troubleshooting_Workflow start Start: Unexpected results in synthesis check_purity Analyze crude product (TLC, LC-MS, NMR) start->check_purity identify_issue Identify major impurity check_purity->identify_issue dibenzyl Di-benzylated product? identify_issue->dibenzyl Impurity less polar than product acid Carboxylic acid present? identify_issue->acid Impurity more polar than product unreacted High level of starting material? identify_issue->unreacted Impurity matches starting material dibenzyl->acid No optimize_stoich Adjust stoichiometry (excess PEG-diol). Slow addition of BnBr. dibenzyl->optimize_stoich Yes acid->unreacted No neutral_workup Ensure neutral/basic workup. Use anhydrous reagents. acid->neutral_workup Yes check_conditions Verify reaction conditions: - Strong enough base? - Sufficient reaction time? unreacted->check_conditions Yes purification Optimize purification (column chromatography gradient) unreacted->purification No optimize_stoich->purification neutral_workup->purification check_conditions->purification end Pure Product purification->end

Figure 2: Troubleshooting workflow for identifying and resolving side products.

References

Technical Support Center: Troubleshooting Benzyl-PEG6-t-butyl ester Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the deprotection of Benzyl-PEG6-t-butyl ester. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My t-butyl ester deprotection using Trifluoroacetic Acid (TFA) is incomplete or slow. What can I do?

A: Incomplete cleavage of the t-butyl ester is a common issue that can often be resolved by optimizing reaction conditions. Tert-butyl esters are typically easy to deprotect using 50% TFA in Dichloromethane (DCM) at room temperature.[1] If you are experiencing difficulties, consider the following:

  • Reagent Concentration: Ensure the TFA concentration is sufficient. For stubborn substrates, using neat TFA (95%) may be necessary.[1]

  • Reaction Time: The reaction is generally complete within a few hours at room temperature.[2][3] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time if starting material is still present.[2]

  • Scavengers: The deprotection releases a t-butyl carbocation, which can lead to side reactions.[4][5] While this is less of a concern for this specific substrate, if you are working with sensitive functional groups (like tryptophan or methionine in peptides), adding a scavenger like triisopropylsilane (B1312306) (TIPS) can be beneficial.

Q2: I am trying to selectively remove the t-butyl ester, but the benzyl (B1604629) ether is also being cleaved. How can I prevent this?

A: While benzyl ethers are most commonly removed by catalytic hydrogenation, they can be labile to strong acids, especially at elevated temperatures or with prolonged exposure.[6][7] To favor selective t-butyl ester removal:

  • Use Milder Conditions: Perform the reaction at 0°C or room temperature and carefully monitor it to stop as soon as the t-butyl ester is gone.

  • Alternative Reagents: Consider using milder Lewis acids that show high selectivity for t-butyl ester cleavage. Zinc bromide (ZnBr2) in DCM has been used for chemoselective hydrolysis of t-butyl esters in the presence of other acid-labile groups.[8]

Q3: The catalytic hydrogenation for removing the benzyl group is stalling or inefficient. What are the possible causes?

A: Catalytic hydrogenation (e.g., H2 gas with a Palladium on Carbon catalyst, Pd/C) is the standard method for benzyl ether cleavage.[7][9] If the reaction is not proceeding efficiently, check the following:

  • Catalyst Activity: The Pd/C catalyst may be old or inactive. Use a fresh batch of catalyst. The quality and type of catalyst can significantly impact the reaction.

  • Hydrogen Supply: Ensure an adequate supply of hydrogen gas. Check for leaks in your system and ensure proper agitation to maximize gas-liquid mixing.

  • Catalyst Poisons: Trace impurities in your substrate or solvent can poison the catalyst. Purifying the starting material may be necessary.

  • Solvent Choice: Solvents like methanol (B129727), ethanol, or ethyl acetate (B1210297) are commonly used. Ensure the solvent is of high purity.

Q4: How can I remove both the benzyl and t-butyl protecting groups?

A: A two-step sequential process is the most reliable method for global deprotection:

  • t-Butyl Ester Cleavage: First, remove the t-butyl ester using standard acidic conditions, such as 50% TFA in DCM at room temperature.[1] After the reaction is complete, remove the acid and solvent under reduced pressure.

  • Benzyl Ether Cleavage: Dissolve the resulting Benzyl-PEG6-acid in a suitable solvent like methanol and then perform catalytic hydrogenation (H2, Pd/C) to cleave the benzyl ether.[9]

Performing the acidic deprotection first is generally advisable to avoid potential side reactions that could occur during the hydrogenation of a substrate containing a free carboxylic acid.

Q5: I have successfully deprotected my compound, but purification by standard silica (B1680970) gel chromatography is challenging. What should I do?

A: PEG-containing molecules are notoriously difficult to purify via traditional silica gel chromatography.[10] They often streak or show poor separation.[10] Consider these alternatives:

  • Precipitation: After removing the reaction solvent, dissolve the crude product in a minimal amount of a good solvent (e.g., methanol or DCM) and then add it dropwise to a large volume of a cold non-polar "anti-solvent" like diethyl ether or petroleum ether to precipitate the purified product.[2]

  • Reverse-Phase Chromatography (RP-HPLC): This is often the most effective method for purifying PEGylated compounds, separating based on hydrophobicity.[]

  • Ion-Exchange Chromatography (IEX): Since the final product is a carboxylic acid, IEX can be a powerful tool for purification by separating molecules based on charge.[]

Data Presentation

Table 1: Troubleshooting Guide for t-Butyl Ester Deprotection with TFA

SymptomPossible CauseSuggested Solution
Incomplete Reaction Insufficient acid strength or concentration.Increase TFA concentration (e.g., from 50% in DCM to 95% neat TFA).[1]
Short reaction time.Monitor by TLC/LC-MS and increase reaction time until starting material is consumed.[2]
Low reaction temperature.Ensure the reaction is running at room temperature (approx. 20-25°C).
Side Product Formation Alkylation of sensitive functional groups by the t-butyl cation.Add a scavenger such as triisopropylsilane (TIPS) or water to the reaction mixture.
Unwanted Benzyl Ether Cleavage Reaction conditions are too harsh (high temperature or long duration).Run the reaction at a lower temperature (e.g., 0°C) and monitor closely to minimize reaction time.[6]

Table 2: Comparison of Common Deprotection Methods

Protecting GroupMethodReagents & ConditionsByproductsNotes
t-Butyl Ester Acidolysis50-95% TFA in DCM, RT, 1-5 hours.[1][2][3]Isobutylene (gas), TFA salts.[4][5]Highly efficient and common method. Volatile byproduct simplifies workup.
Benzyl Ether Catalytic HydrogenationH₂ gas (1 atm to 50 psi), 10% Pd/C, MeOH or EtOH, RT, 2-16 hours.[9]Toluene (B28343).Very mild and high-yielding.[9] Can be sensitive to catalyst poisons.
Benzyl Ether Strong AcidStrong acids (e.g., HBr, BCl₃).[7][12]Benzyl cation derivatives.Harsher conditions, less selective than hydrogenation.[6]

Experimental Protocols

Protocol 1: Selective Deprotection of t-Butyl Ester

  • Dissolve the this compound in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). A typical concentration is 0.1 M.

  • Stir the solution at room temperature for 3-5 hours.[2][3]

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Co-evaporate the residue with toluene or DCM (3x) to ensure complete removal of residual TFA.

  • Purify the resulting crude Benzyl-PEG6-acid product by precipitation from diethyl ether or by chromatography.

Protocol 2: Selective Deprotection of Benzyl Ether

  • Dissolve the this compound in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Secure the reaction flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (typically 1 atm via a balloon, or higher pressure in a Parr shaker) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-16 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude HO-PEG6-t-butyl ester, which can be further purified if necessary.

Visualizations

G start This compound prod_acid Benzyl-PEG6-acid start->prod_acid  1. TFA / DCM (t-Butyl Deprotection) prod_alcohol HO-PEG6-t-butyl ester start->prod_alcohol  2. H₂ / Pd-C (Benzyl Deprotection) final_prod HO-PEG6-acid prod_acid->final_prod  3. H₂ / Pd-C prod_alcohol->final_prod  4. TFA / DCM

Caption: Deprotection pathways for this compound.

G start Troubleshooting Start: Incomplete Deprotection q_group Which group is failing to deprotect? start->q_group cause_tBu Issue: t-Butyl Ester q_group->cause_tBu t-Butyl Ester cause_Bn Issue: Benzyl Ether q_group->cause_Bn Benzyl Ether sol_tBu1 Increase TFA concentration or reaction time cause_tBu->sol_tBu1 sol_tBu2 Ensure RT and anhydrous conditions cause_tBu->sol_tBu2 sol_Bn1 Use fresh Pd/C catalyst cause_Bn->sol_Bn1 sol_Bn2 Check H₂ supply and for leaks cause_Bn->sol_Bn2 sol_Bn3 Purify substrate to remove potential catalyst poisons cause_Bn->sol_Bn3

Caption: Logic flowchart for troubleshooting incomplete reactions.

References

Technical Support Center: Purification of Benzyl-PEG6-t-butyl Ester Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges with Benzyl-PEG6-t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a benzyl (B1604629) ether at one terminus and a t-butyl ester at the other, connected by a hexaethylene glycol spacer. This structure is frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible and hydrophilic spacer to connect a protein-of-interest (POI) ligand and an E3 ligase ligand.[][2][3] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4][]

Q2: What are the most common impurities encountered during the purification of this compound?

The impurity profile of this compound largely depends on its synthetic route. A plausible synthesis involves the mono-benzylation of hexaethylene glycol, followed by activation of the terminal alcohol and subsequent esterification with t-butanol. Based on this, common impurities may include:

  • Unreacted hexaethylene glycol: The starting diol may be carried through the synthesis.

  • Bis-benzyl ether of hexaethylene glycol: Formed by the benzylation of both hydroxyl groups of the starting diol.

  • Benzyl-PEG6-acid: Resulting from the hydrolysis of the t-butyl ester during synthesis or purification.

  • Unreacted Benzyl-PEG6-alcohol: The precursor before the final esterification step.

  • Side products from the Williamson ether synthesis: Such as elimination products, although less likely with a primary alcohol like hexaethylene glycol.

  • Reagents and byproducts from the esterification step: For example, unreacted t-butanol or coupling agents.

Q3: What are the recommended analytical techniques to assess the purity of this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating the target compound from its more polar or less polar impurities. Due to the lack of a strong chromophore in the PEG chain, a universal detector like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is often necessary for accurate quantification.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and identifying impurities by comparing the integration of characteristic peaks of the benzyl group, the t-butyl group, and the PEG backbone.

  • Mass Spectrometry (MS): Provides the molecular weight of the product and can help in the identification of impurities.

Troubleshooting Guide

Issue 1: Co-elution of Impurities with the Product in RP-HPLC

Symptom: Your RP-HPLC chromatogram shows a main peak that is not baseline-separated from other peaks, or the peak shape is broad and asymmetrical.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Column Chemistry The polarity of your product and certain impurities might be too similar for effective separation on the current stationary phase. If using a C18 column, consider trying a C8 or a phenyl-hexyl column to alter the hydrophobic interactions.[6]
Suboptimal Mobile Phase Gradient A steep gradient may not provide sufficient resolution. Employ a shallower gradient, especially around the elution time of your product, to improve separation.
Incorrect Mobile Phase Composition Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water. Adding a small amount of a different organic solvent, like isopropanol, can sometimes improve selectivity.
Presence of Isomeric Impurities While less common for a PEG6 linker, slight variations in the PEG chain length of impurities can lead to co-elution. High-resolution mass spectrometry can help identify these. In such cases, preparative HPLC with a very shallow gradient is often the only solution.
Issue 2: Low Recovery of the Purified Product

Symptom: The amount of purified this compound obtained after chromatography is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Solution
Product Adsorption to the Column PEGylated molecules can sometimes adsorb irreversibly to the stationary phase. To mitigate this, consider using a column with a different chemistry or adding a small percentage of a modifier like trifluoroacetic acid (TFA) to the mobile phase to reduce secondary interactions.
Product Instability The t-butyl ester is sensitive to acidic conditions. If your mobile phase is too acidic (e.g., high concentration of TFA), you may be hydrolyzing your product to the corresponding carboxylic acid. Try to use a lower concentration of TFA (e.g., 0.05%) or a different acidifier. Benzyl ethers are generally stable but can be cleaved under harsh acidic conditions.
Precipitation on the Column If the product is not fully soluble in the mobile phase at the point of injection or during the gradient, it can precipitate. Ensure your sample is fully dissolved in the initial mobile phase before injection.
Inaccurate Quantification If you are relying on UV detection, the low chromophoricity of the PEG linker can lead to underestimation of the product concentration. Use a universal detector like ELSD or CAD for more accurate quantification.[6]
Issue 3: Presence of Unexpected Peaks in the Final Product

Symptom: After purification, your analytical chromatogram shows new or unexpected peaks that were not prominent in the crude material.

Possible Causes & Solutions:

Possible Cause Solution
On-Column Degradation As mentioned, the t-butyl ester can hydrolyze under acidic conditions. If you observe a new, more polar peak, it could be the corresponding carboxylic acid. Analyze this fraction by MS to confirm. To avoid this, minimize the exposure to acidic mobile phases and consider using a buffered mobile phase if your HPLC system allows.
Debenzylation Although less common during chromatography, prolonged exposure to certain conditions or reactive species could potentially lead to the cleavage of the benzyl group. This would result in a more polar impurity.
Contamination from Solvents or the HPLC System Always use high-purity solvents and run a blank gradient to ensure that the observed peaks are not coming from your system or solvents.

Experimental Protocols

General RP-HPLC Purification Protocol

This protocol provides a starting point for the purification of this compound. Optimization will likely be required.

Parameter Recommendation
Column C18, 5 µm particle size, 100 Å pore size
Mobile Phase A Water with 0.1% Formic Acid or 0.05% TFA
Mobile Phase B Acetonitrile with 0.1% Formic Acid or 0.05% TFA
Gradient Start with a 10-20% B, and run a linear gradient to 90-100% B over 20-30 minutes. Hold at high %B for 5 minutes to wash the column.
Flow Rate 1 mL/min for analytical, scalable for preparative
Detection ELSD, CAD, or MS
Sample Preparation Dissolve the crude product in a small amount of a solvent compatible with the initial mobile phase (e.g., a mixture of water and acetonitrile).

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound dissolve Dissolve in appropriate solvent crude->dissolve hplc Preparative RP-HPLC dissolve->hplc fractions Collect Fractions hplc->fractions analysis Analyze Fractions (HPLC, MS) fractions->analysis pool Pool Pure Fractions analysis->pool evaporate Solvent Evaporation pool->evaporate final_product Pure this compound evaporate->final_product

Caption: General purification workflow for this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Purification Issues start Purification Issue co_elution Co-elution of Impurities? start->co_elution low_recovery Low Recovery? start->low_recovery new_peaks Unexpected New Peaks? start->new_peaks change_column Change Column Chemistry (e.g., C8, Phenyl) co_elution->change_column Yes optimize_gradient Optimize Gradient (shallower) co_elution->optimize_gradient Yes modify_mobile_phase Modify Mobile Phase Composition co_elution->modify_mobile_phase Yes check_adsorption Check for Adsorption (change column/mobile phase) low_recovery->check_adsorption Yes check_stability Assess Product Stability (milder conditions) low_recovery->check_stability Yes check_solubility Verify Solubility in Mobile Phase low_recovery->check_solubility Yes check_degradation Investigate On-Column Degradation (MS analysis) new_peaks->check_degradation Yes run_blank Run Blank Gradient new_peaks->run_blank Yes

References

Technical Support Center: Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the removal of unreacted Benzyl-PEG6-t-butyl ester from a reaction mixture. The appropriate purification strategy depends heavily on the properties of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The most common and effective methods are based on chromatography. The choice depends on the scale of your reaction and the nature of your desired product. The main techniques include:

  • Flash Column Chromatography (Normal Phase): Ideal for medium to large-scale purifications where the desired product has a significantly different polarity than the this compound.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Excellent for high-resolution separation of compounds with small differences in hydrophobicity.[][2][3] It is particularly useful for purifying polar products like peptides or proteins that have been modified with the PEG linker.[2][3]

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size.[] It is effective if your desired product is significantly larger than the unreacted PEG linker, such as in protein PEGylation.[]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge.[][4] If your product has a net charge and the PEG linker does not, IEX can be a powerful purification tool.[4][5]

Q2: How do I choose the best purification method for my experiment?

A2: The choice of method depends on the difference in physicochemical properties between your desired product and the unreacted this compound. The flowchart below provides a general decision-making framework.

G Purification Method Selection cluster_0 A Analyze Crude Reaction Mixture (TLC, LC-MS) B Is the product significantly larger than the linker? A->B C Does the product have a net charge (linker is neutral)? B->C No E Size Exclusion Chromatography (SEC) B->E Yes D Is the product significantly more or less polar? C->D No F Ion Exchange Chromatography (IEX) C->F Yes G Normal Phase Flash Chromatography D->G Yes (Less Polar Product) H Reverse Phase Chromatography (HPLC) D->H Yes (More Polar Product) I Consider derivatization to alter polarity or charge D->I No G A 1. Adsorb Crude Mixture onto Silica Gel B 2. Pack Column with Silica in Non-Polar Solvent A->B C 3. Load Dried Sample onto Column B->C D 4. Begin Elution with Low Polarity Mobile Phase C->D E 5. Gradually Increase Mobile Phase Polarity D->E F 6. Collect and Analyze Fractions by TLC E->F G 7. Combine Pure Fractions and Evaporate Solvent F->G

References

Preventing degradation of Benzyl-PEG6-t-butyl ester during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use and stability of Benzyl-PEG6-t-butyl ester in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in this compound and their primary chemical liabilities?

This compound is a heterobifunctional linker containing three main components: a benzyl (B1604629) ester, a polyethylene (B3416737) glycol (PEG) chain, and a t-butyl ester. Each has distinct chemical sensitivities. The t-butyl ester is highly sensitive to acidic conditions, while the benzyl ester can be cleaved by hydrogenolysis.[1][2] The PEG chain is generally stable but can be susceptible to oxidation under certain conditions.

Q2: What are the most common degradation pathways for this compound during a reaction?

The two most common degradation pathways involve the cleavage of the ester protecting groups:

  • Acid-catalyzed hydrolysis of the t-butyl ester: This is a facile process that occurs under acidic conditions, yielding a carboxylic acid and isobutylene.[3][4] Even moderate acidic conditions can lead to partial or complete deprotection.

  • Hydrogenolysis of the benzyl ester: The benzyl group is readily cleaved in the presence of a catalyst like Palladium on carbon (Pd/C) and a hydrogen source, converting it to a carboxylic acid and toluene.[5]

Q3: Under what specific conditions is the t-butyl ester group lost?

The t-butyl ester group is labile under acidic conditions.[1][3] It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in a solvent like dichloromethane (B109758) (DCM).[3][6] Aqueous phosphoric acid has also been shown to be an effective reagent for this deprotection.[4] It is, however, stable to basic hydrolysis and hydrogenolysis conditions.[3]

Q4: What conditions will lead to the cleavage of the benzyl ester group?

The benzyl ester is primarily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a Pd/C catalyst).[5] While more stable to acid than the t-butyl ester, strong acidic or basic conditions can also lead to its hydrolysis, though this typically requires harsher conditions than those needed for t-butyl ester removal.[3] Certain Lewis acids may also catalyze its cleavage.[7]

Q5: How can I selectively remove one ester group while preserving the other?

Selective deprotection is straightforward due to the orthogonal nature of the protecting groups:

  • To remove the t-butyl group selectively: Use acidic conditions, such as a mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][8] These conditions will leave the benzyl ester intact.

  • To remove the benzyl group selectively: Use catalytic hydrogenolysis (e.g., Pd/C, H₂).[5] These reductive conditions will not affect the t-butyl ester.[3]

Q6: What are the recommended storage conditions for this compound?

To ensure long-term stability, the compound should be stored at -20°C and protected from moisture.[2][9] For use, it is advisable to warm the vial to room temperature before opening to prevent condensation of moisture inside.

Troubleshooting Guide

This section addresses specific problems that may be encountered during reactions involving this compound.

Problem 1: Unintended loss of the t-butyl ester group is observed.

  • Potential Cause: The reaction conditions are too acidic. This can be due to an acidic reagent, catalyst, or a co-solvent, or acidic byproducts generated during the reaction.

  • Solutions:

    • pH Monitoring and Control: If compatible with your reaction, buffer the reaction mixture to a neutral or slightly basic pH.

    • Reagent Selection: Avoid strong acid catalysts. If a Lewis acid is required, choose a milder one.

    • Scavengers: If acidic byproducts are unavoidable, consider adding a non-nucleophilic base (e.g., a hindered amine like 2,6-lutidine) to neutralize the acid as it forms.

Problem 2: The benzyl ester group is unintentionally cleaved.

  • Potential Cause 1: The reaction involves a reductive step using catalysts known for hydrogenolysis.

  • Solution 1: If a reduction is necessary for another part of your molecule, avoid using catalysts like Pd, Pt, or Raney Ni with a hydrogen source. Consider alternative reducing agents that are less likely to cleave benzyl esters.

  • Potential Cause 2: The reaction is run under harsh acidic or basic conditions for an extended period.

  • Solution 2: Minimize reaction time and temperature. If possible, perform the reaction at a neutral pH. The benzyl ester is more robust than the t-butyl ester but is not completely inert.[3]

Problem 3: Analysis shows degradation of the PEG chain (e.g., unexpected molecular weight distribution).

  • Potential Cause: The PEG chain has undergone oxidation. This can be initiated by reactive oxygen species, certain metal catalysts, or exposure to air at elevated temperatures.

  • Solutions:

    • Inert Atmosphere: Run reactions under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.

    • Degassed Solvents: Use solvents that have been degassed by methods such as sparging with nitrogen or freeze-pump-thaw cycles.

    • Avoid Oxidizing Agents: Scrutinize all reagents to ensure no strong oxidizing agents are present unless required for the desired transformation.

Data and Stability Summary

The following table summarizes the stability of the key functional groups under various common reaction conditions.

ConditionReagent/Environmentt-Butyl Ester StabilityBenzyl Ester StabilityPEG Chain Stability
Strong Acid TFA, HClLabile[3]Moderately Stable (can cleave)Stable
Weak Acid Acetic AcidModerately StableStableStable
Strong Base NaOH, KOHStable[3]Labile (hydrolysis)Stable
Weak Base Et₃N, DIPEAStableStableStable
Hydrogenolysis H₂, Pd/CStable[3]Labile[5]Stable
Oxidation Strong OxidantsStableStablePotentially Labile

Experimental Protocols

Protocol 1: Selective Deprotection of the t-Butyl Ester

This procedure details the removal of the t-butyl group while leaving the benzyl group intact.

  • Dissolve the this compound substrate in dichloromethane (DCM) (e.g., 0.1 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise. A common ratio is 1:1 DCM:TFA, but this can be optimized.[6]

  • Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (in a well-ventilated fume hood).

  • The crude product can be purified by silica (B1680970) gel chromatography or other appropriate methods.

Protocol 2: Selective Deprotection of the Benzyl Ester

This procedure details the removal of the benzyl group via catalytic hydrogenolysis.

  • Dissolve the this compound substrate in a suitable solvent such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or ethyl acetate (B1210297) (EtOAc).

  • Add a catalytic amount of Palladium on carbon (Pd/C, typically 10% by weight of the substrate).

  • Purge the reaction flask with hydrogen gas (H₂) or use a hydrogen balloon.

  • Stir the mixture vigorously at room temperature under a hydrogen atmosphere for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.

Visual Guides

cluster_molecule This compound Structure cluster_benzyl Benzyl Ester cluster_peg PEG6 Chain cluster_tbutyl t-Butyl Ester cluster_lability Key Labilities mol Bn-O-CO-PEG6-CO-O-tBu bn Bn-O-CO- peg -PEG6- lability_bn Sensitive to Hydrogenolysis (e.g., H2, Pd/C) bn->lability_bn tbu -CO-O-tBu lability_tbu Sensitive to Strong Acid (e.g., TFA) tbu->lability_tbu

Caption: Molecular structure breakdown and key chemical liabilities.

start Degradation of This compound Observed? q_group Which group was lost? start->q_group Yes tbutyl_lost t-Butyl Ester Lost q_group->tbutyl_lost t-Butyl benzyl_lost Benzyl Ester Lost q_group->benzyl_lost Benzyl cause_acid Cause: Strong Acidic Conditions tbutyl_lost->cause_acid cause_h2 Cause: Hydrogenolysis Conditions benzyl_lost->cause_h2 solution_acid Solution: 1. Buffer reaction to neutral pH. 2. Use non-acidic catalysts. 3. Add acid scavenger. cause_acid->solution_acid solution_h2 Solution: 1. Avoid Pd/C, Pt, Raney Ni. 2. Use alternative reducing agents. cause_h2->solution_h2

Caption: Troubleshooting workflow for unexpected degradation.

start This compound reagent_acid Acidic Conditions (e.g., TFA / DCM) start->reagent_acid reagent_h2 Hydrogenolysis (e.g., H2, Pd/C) start->reagent_h2 prod_acid Benzyl-PEG6-COOH prod_h2 HOOC-PEG6-t-butyl Ester reagent_acid->prod_acid reagent_h2->prod_h2

Caption: Orthogonal deprotection pathways for selective cleavage.

References

Technical Support Center: Solubility of Benzyl-PEG6-t-butyl ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on increasing the solubility of Benzyl-PEG6-t-butyl ester conjugates. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. It consists of a short polyethylene (B3416737) glycol (PEG) chain (with 6 ethylene (B1197577) oxide units), which is generally hydrophilic, flanked by a hydrophobic benzyl (B1604629) group at one end and a hydrophobic t-butyl ester group at the other. The presence of these bulky, non-polar end groups can significantly decrease the aqueous solubility of the conjugate and can also present challenges for dissolution in some organic solvents.

Q2: In which organic solvents is this compound generally soluble?

Polyethylene glycol (PEG) derivatives are typically soluble in a range of organic solvents. For this compound, the following solvents are recommended, starting with the most effective:

  • Dimethylformamide (DMF) [1]

  • Dimethyl sulfoxide (B87167) (DMSO) [1]

  • Dichloromethane (DCM) [1]

  • Chloroform [1]

  • Tetrahydrofuran (THF) [1]

  • Alcohols (e.g., methanol, ethanol) [1]

The solubility in less polar solvents like toluene (B28343) may be limited but can often be improved with gentle heating.[1][2] Ethers, such as diethyl ether, are generally not effective solvents for PEG compounds.[2]

Q3: How do the benzyl and t-butyl ester groups affect the solubility of the PEG conjugate?

The benzyl and t-butyl ester groups are both hydrophobic and contribute to a decrease in the overall water solubility of the molecule.[3] While the short PEG6 chain provides some hydrophilic character, the non-polar end groups dominate, making the conjugate poorly soluble in aqueous solutions. In organic solvents, these groups can also influence solubility. For instance, the aromatic benzyl group may interact favorably with aromatic solvents like toluene, while the bulky t-butyl group can impact how the molecule packs in a crystal lattice, affecting the energy required for dissolution.

Q4: Can I dissolve this compound in water?

Due to the hydrophobic nature of the benzyl and t-butyl ester groups, direct dissolution of this conjugate in water is generally not feasible. It is considered poorly soluble in aqueous buffers. To work with this compound in aqueous media, it is typically first dissolved in a water-miscible organic solvent like DMF or DMSO to create a stock solution, which can then be diluted into the aqueous buffer.[1]

Troubleshooting Guide

This guide addresses common problems encountered when trying to dissolve this compound conjugates.

Issue 1: The compound is not dissolving in the chosen organic solvent.

  • Possible Cause: The concentration of the conjugate may be too high for the selected solvent, or the dissolution kinetics may be slow.

  • Troubleshooting Steps:

    • Reduce the concentration: Try dissolving a smaller amount of the compound in the same volume of solvent.

    • Apply gentle heat: Warm the solution to 30-40°C.[1] This can increase the kinetic energy and help break down the crystal lattice. Avoid excessive heat, which could lead to degradation.

    • Use sonication: Place the vial in a sonicator bath for 5-10 minutes. The ultrasonic waves can help to break up solid aggregates and facilitate dissolution.

    • Try a different solvent: If the compound remains insoluble, switch to a more polar aprotic solvent like DMF or DMSO, which are generally excellent solvents for a wide range of organic molecules.[1]

Issue 2: The compound dissolves initially but then precipitates out of solution.

  • Possible Cause: The solution may be supersaturated, or the temperature may have decreased, reducing the solubility. This can also occur when adding a stock solution in an organic solvent to an aqueous buffer in which the compound is less soluble.

  • Troubleshooting Steps:

    • Prepare a less concentrated solution: The initial concentration may be too close to the solubility limit.

    • Maintain a constant temperature: If heating was used to dissolve the compound, ensure the solution remains at that temperature if it is to be used immediately.

    • For aqueous dilutions: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, add the stock solution to the vigorously stirring buffer. This rapid mixing can help to prevent localized high concentrations and subsequent precipitation.

Issue 3: The compound appears to be an oil or a waxy solid that is difficult to handle.

  • Possible Cause: Low molecular weight PEG derivatives can exist as viscous liquids or waxy solids at room temperature.[2]

  • Troubleshooting Steps:

    • Warm the vial gently: Bringing the vial to room temperature or slightly above can help to liquefy the compound for easier handling with a pipette.

    • Dissolve directly in the vial: Instead of trying to weigh out a small amount of the viscous material, add the desired solvent directly to the vial to prepare a stock solution of a known concentration.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Organic Solvents

Disclaimer: The following are estimated solubility values based on the general solubility of PEG derivatives and the hydrophobic nature of the end groups. Actual solubility may vary depending on the purity of the compound and experimental conditions.

SolventAbbreviationEstimated Solubility (at 25°C)Notes
DimethylformamideDMF> 50 mg/mLGenerally an excellent solvent for PEG derivatives.
Dimethyl sulfoxideDMSO> 50 mg/mLAnother excellent solvent for polar and non-polar compounds.
DichloromethaneDCM> 25 mg/mLA good solvent for many organic compounds.
Chloroform-> 25 mg/mLSimilar in performance to DCM.
TetrahydrofuranTHF~10-25 mg/mLA moderately polar solvent.
MethanolMeOH~5-10 mg/mLSolubility may be limited by the hydrophobic end groups.
EthanolEtOH~5-10 mg/mLSimilar to methanol.
Toluene-< 5 mg/mLSolubility is expected to be low but may be improved with heating.
WaterH₂O< 0.1 mg/mLConsidered insoluble in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound for use in subsequent experiments.

Materials:

  • This compound conjugate

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Warming block or water bath (optional)

Procedure:

  • Equilibrate the Compound: Allow the vial containing the this compound to come to room temperature before opening to prevent condensation of moisture.

  • Add Solvent: Add the desired volume of anhydrous solvent to the vial to achieve the target concentration (e.g., 10 mg/mL or 50 mg/mL).

  • Initial Dissolution: Vortex the vial for 1-2 minutes.

  • Troubleshooting Incomplete Dissolution:

    • Sonication: If the compound has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

    • Gentle Warming: If sonication is not sufficient, warm the solution to 30-40°C while vortexing intermittently until the solid is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of an Organic Stock Solution into an Aqueous Buffer

Objective: To prepare a dilute solution of this compound in an aqueous buffer from a concentrated organic stock solution.

Materials:

  • Concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).

  • Aqueous buffer (e.g., PBS, cell culture medium).

  • Vortex mixer or magnetic stirrer.

Procedure:

  • Prepare the Aqueous Buffer: Have the desired volume of aqueous buffer in a suitable container.

  • Vigorous Mixing: While vigorously vortexing or stirring the aqueous buffer, slowly add the required volume of the concentrated organic stock solution dropwise.

  • Continue Mixing: Continue to mix the solution for another 1-2 minutes to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to use a lower final concentration or a different co-solvent system.

Visualizations

experimental_workflow cluster_start Start cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_end Result start This compound (Solid) dissolve Add Anhydrous Solvent (e.g., DMSO) start->dissolve vortex Vortex dissolve->vortex check1 Fully Dissolved? vortex->check1 sonicate Sonicate check1->sonicate No stock_solution Stock Solution check1->stock_solution Yes heat Gentle Heat (30-40°C) sonicate->heat check2 Fully Dissolved? heat->check2 check2->dissolve No, try another solvent check2->stock_solution Yes

Caption: Workflow for dissolving this compound to prepare a stock solution.

troubleshooting_pathway cluster_steps Troubleshooting Steps start Incomplete Dissolution step1 Increase Sonication Time/Intensity start->step1 step2 Apply Gentle Heat (30-40°C) step1->step2 If still not dissolved step3 Reduce Concentration step2->step3 If still not dissolved step4 Use a Stronger Solvent (e.g., DMF) step3->step4 If still not dissolved result Successful Dissolution step4->result If successful

Caption: Logical troubleshooting pathway for addressing solubility issues.

References

Technical Support Center: Benzyl-PEG6-t-butyl Ester Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving Benzyl-PEG6-t-butyl ester using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical reactions?

This compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][][3][4] PROTACs are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[5] The linker connects a ligand that binds to the protein of interest (POI) and another ligand that binds to the E3 ligase.

The typical reaction involving this compound is the deprotection of either the benzyl (B1604629) or the t-butyl ester group, followed by coupling to a ligand. For example, the benzyl group can be removed via hydrogenolysis to reveal a carboxylic acid, which is then coupled to an amine-containing ligand for the POI or E3 ligase using standard amide coupling reagents like HATU and DIPEA.[6] Conversely, the t-butyl ester can be cleaved under acidic conditions to yield the carboxylic acid for subsequent coupling.[7][8]

Q2: How can I visualize this compound and related compounds on a TLC plate?

The benzyl group in this compound contains a chromophore that absorbs UV light, typically around 254 nm.[9][10] Therefore, the most convenient method for visualization is using a UV lamp. After running the TLC, spots corresponding to the starting material, intermediates, and products containing the benzyl group will appear as dark spots on a fluorescent green background. For compounds that are not UV-active, general staining methods such as potassium permanganate (B83412) or iodine can be used.

Q3: What are the expected m/z values for this compound in LCMS analysis?

The molecular weight of this compound (C₂₄H₄₀O₈) is 456.57 g/mol . In positive ion mode electrospray ionization (ESI), you should primarily look for the following adducts:

AdductFormulaCalculated m/z
[M+H]⁺[C₂₄H₄₁O₈]⁺457.28
[M+Na]⁺[C₂₄H₄₀O₈Na]⁺479.26
[M+K]⁺[C₂₄H₄₀O₈K]⁺495.23
[M+NH₄]⁺[C₂₄H₄₂NO₈]⁺474.31

It is also common to see a peak corresponding to the loss of the t-butyl group (-56 Da) or the entire t-butoxycarbonyl group (-100 Da) in the mass spectrometer.

Experimental Protocols

General Protocol for TLC Monitoring of a Deprotection and Coupling Reaction

This protocol outlines the monitoring of a two-step reaction: 1) Hydrogenolysis of the benzyl ester of this compound to yield the free carboxylic acid, and 2) Amide coupling of the resulting acid with an amine-containing ligand (Ligand-NH₂).

1. Sample Preparation:

  • Prepare solutions of your starting materials in a suitable solvent (e.g., DCM or DMF) at a concentration of approximately 1-2 mg/mL. You will need:

    • SM: this compound

    • INT: The purified intermediate (HOOC-PEG6-t-butyl ester) if available.

    • LIG: The amine-containing ligand (Ligand-NH₂)

  • At each time point of the reaction, withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube.

  • Dilute the reaction mixture aliquot in a small vial with a volatile solvent like DCM or ethyl acetate (B1210297) to a suitable concentration for TLC.

2. TLC Plate Spotting:

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica (B1680970) gel TLC plate.

  • Spot the prepared samples on the baseline, keeping the spots small and well-separated. A common spotting arrangement is:

    • Lane 1: Starting material (SM)

    • Lane 2: Co-spot of SM and the reaction mixture (RXN)

    • Lane 3: Reaction mixture (RXN)

    • Lane 4 (for the second step): Ligand (LIG)

    • Lane 5 (for the second step): Co-spot of LIG and RXN

3. TLC Development:

  • Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

4. Visualization and Interpretation:

  • Dry the plate and visualize it under a UV lamp (254 nm). Circle any visible spots with a pencil.

  • Step 1 (Deprotection): Monitor the disappearance of the starting material spot (SM) and the appearance of a new, more polar spot for the carboxylic acid intermediate (lower Rf).

  • Step 2 (Coupling): Monitor the disappearance of the carboxylic acid intermediate and the amine ligand, and the appearance of a new spot for the final PROTAC product. The Rf of the product will depend on the polarity of the attached ligand.

General Protocol for LCMS Monitoring

1. Sample Preparation:

  • At each time point, take a small aliquot of the reaction mixture and quench it if necessary.

  • Dilute the aliquot significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration suitable for LCMS analysis (typically in the low µg/mL to ng/mL range).

2. LCMS Conditions:

ParameterRecommended Starting Conditions
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5-10 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 5 µL
Ionization Mode Positive ESI
MS Scan Range 100 - 1500 m/z

3. Data Analysis:

  • Extract the ion chromatograms for the expected m/z values of the starting material, intermediate, ligand, and final product.

  • Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Streaking or elongated spots - Sample is too concentrated.- Compound is acidic or basic.- Compound is very polar and interacting strongly with the silica gel.- Dilute your sample.- For acidic compounds (like the deprotected intermediate), add a small amount of acetic acid (0.5-1%) to the eluent.- For basic compounds, add a small amount of triethylamine (B128534) (0.5-1%) to the eluent.- Try a more polar eluent system, such as a higher percentage of methanol (B129727) in DCM.
All spots remain on the baseline - The eluent is not polar enough.- Increase the polarity of the eluent. For example, increase the percentage of methanol in a DCM/methanol mixture, or switch from ethyl acetate/hexanes to DCM/methanol.
All spots run with the solvent front - The eluent is too polar.- Decrease the polarity of the eluent. For example, decrease the percentage of methanol in a DCM/methanol mixture, or increase the percentage of hexanes in an ethyl acetate/hexanes mixture.
No spots are visible under UV light - Compound is not UV-active.- Sample is too dilute.- Compound has evaporated from the plate.- Use a chemical stain (e.g., potassium permanganate, iodine).- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- This is less likely for PEGylated compounds but can occur with very volatile substances.
Poor separation between spots - The eluent system is not optimal for the mixture.- Try a different eluent system with different solvent selectivities. For example, if you are using an ethyl acetate/hexanes system, try a DCM/methanol or a chloroform/isopropanol system.
LCMS Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No peak or very low intensity for the compound of interest - Compound is not ionizing well.- Compound is retained on the column or eluting with the void volume.- Sample concentration is too low.- Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid for positive mode).- Adjust the gradient to be shallower or steeper. Try a different column chemistry if necessary.- Prepare a more concentrated sample for injection.
Broad or tailing peaks - Secondary interactions with the column.- Column is overloaded.- Inappropriate mobile phase pH.- Add a small amount of a competing agent to the mobile phase (e.g., triethylamine for basic compounds).- Dilute the sample.- Ensure the mobile phase pH is appropriate for the analyte's pKa.
Ghost peaks or carryover from previous injections - Contamination in the system or column.- The compound is "sticky".- Flush the system and column with a strong solvent (e.g., isopropanol).- Include a needle wash step with a strong, organic solvent in your method.- Run blank injections between samples.
Multiple peaks with the same m/z (PEG-related) - PEG compounds are often polydisperse, although this is less common for defined PEG linkers.- This is a characteristic of PEG polymers. For defined linkers like PEG6, this should not be a major issue. If observed, it may indicate impurities.
Unidentified peaks in the chromatogram - Reaction byproducts or impurities.- Contamination from solvents, tubes, or glassware.- Consider potential side reactions (e.g., hydrolysis of the t-butyl ester).- Run a solvent blank to identify contaminant peaks. Use high-purity solvents and clean labware. Polyethylene glycol (PEG) is a common contaminant.[11]

Visual Workflows

Reaction_Workflow cluster_step1 Step 1: Benzyl Deprotection cluster_step2 Step 2: Amide Coupling Benzyl-PEG6-tBu_ester This compound H2_PdC H₂, Pd/C Benzyl-PEG6-tBu_ester->H2_PdC HOOC-PEG6-tBu_ester HOOC-PEG6-t-butyl ester (Intermediate) H2_PdC->HOOC-PEG6-tBu_ester Coupling_Reagents HATU, DIPEA HOOC-PEG6-tBu_ester->Coupling_Reagents Ligand_NH2 Ligand-NH₂ Ligand_NH2->Coupling_Reagents PROTAC_Product PROTAC Product Coupling_Reagents->PROTAC_Product

Caption: A typical two-step synthesis of a PROTAC using this compound.

TLC_Monitoring cluster_tlc_plate TLC Plate Monitoring cluster_lanes cluster_spots_start Start of Reaction (Step 1) cluster_spots_end End of Reaction (Step 1) TLC_Plate SM SM Co Co-Spot RXN RXN SM_Start Co_Start RXN_Start SM_End Co_End_SM Co_End_INT RXN_End

Caption: TLC monitoring of the deprotection step showing consumption of starting material.

LCMS_Troubleshooting Problem Problem: Broad or Tailing Peaks Cause1 Secondary Interactions with Column Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Inappropriate Mobile Phase pH Problem->Cause3 Solution1 Add Competing Agent (e.g., TEA) Cause1->Solution1 Solution2 Dilute Sample Cause2->Solution2 Solution3 Adjust pH Cause3->Solution3

References

Technical Support Center: Troubleshooting Unexpected NMR Peaks in Benzyl-PEG6-t-butyl ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers and drug development professionals who encounter unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of their synthesized Benzyl-PEG6-t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: I have synthesized this compound and my 1H NMR spectrum shows unexpected peaks. What are the possible sources of these impurities?

A1: Unexpected peaks in your 1H NMR spectrum can arise from several sources:

  • Residual Solvents: Common laboratory solvents used during synthesis or purification (e.g., Dichloromethane, Ethyl Acetate, Hexanes, Acetone) are a frequent source of extraneous peaks.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of starting materials such as benzyl (B1604629) alcohol, t-butyl acrylate (B77674), or a PEGylated carboxylic acid.

  • Reaction Byproducts: Side reactions can generate various impurities. For instance, incomplete esterification could leave a free carboxylic acid, or side reactions involving the benzyl group could occur.

  • Degradation Products: The PEG chain or ester groups can sometimes degrade under harsh reaction or purification conditions.

  • Water: The presence of water in the NMR solvent or sample can lead to a broad peak, the chemical shift of which is highly dependent on the solvent and temperature.

Q2: What are the expected 1H and 13C NMR chemical shifts for this compound?

A2: The expected chemical shifts for this compound are summarized in the table below. These are estimated values and can vary slightly based on the solvent and instrument used.

Assignment 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
t-Butyl (C(CH3)3) ~ 1.45 (s, 9H)~ 28 (CH3), ~ 80 (quaternary C)
PEG chain (-OCH2CH2O-) ~ 3.65 (m, 24H)~ 70-71
Benzyl CH2 (Ph-CH2-O-) ~ 4.50 (s, 2H)~ 73
Aromatic H (C6H5-) ~ 7.35 (m, 5H)~ 127-128 (ortho, meta), ~ 138 (ipso)
Ester C=O -~ 171

Q3: My NMR spectrum shows a singlet at ~1.4 ppm, but it integrates to more than 9 protons relative to the benzyl group signals. What could this indicate?

A3: A singlet around 1.4 ppm is characteristic of a t-butyl group.[1] If the integration is higher than expected, it could suggest the presence of an impurity containing a t-butyl group. One common possibility is unreacted t-butyl containing starting material or a byproduct with a t-butyl ester. It is also possible that another impurity signal is overlapping with the t-butyl signal.

Q4: I see extra peaks in the aromatic region (~7.2-7.4 ppm). What is a likely cause?

A4: While the benzyl group of your product will show peaks in this region, additional signals could indicate the presence of unreacted benzyl-containing starting materials (e.g., benzyl alcohol or benzyl bromide). Aromatic solvents like toluene, if used during the synthesis or workup, are also a common source of contamination in this region.

Troubleshooting Workflow for Unexpected NMR Peaks

If you observe unexpected peaks in your NMR spectrum, follow this workflow to identify the source of the impurity.

G start Unexpected Peaks in NMR check_solvent Compare with NMR solvent peak charts start->check_solvent is_solvent Is it a known solvent peak? check_solvent->is_solvent solvent_identified Impurity is residual solvent. Action: Improve drying/purification. is_solvent->solvent_identified Yes not_solvent No is_solvent->not_solvent check_sm Compare with NMR of starting materials not_solvent->check_sm is_sm Does it match a starting material? check_sm->is_sm sm_identified Impurity is unreacted starting material. Action: Optimize reaction conditions or purify further. is_sm->sm_identified Yes not_sm No is_sm->not_sm check_byproduct Consider potential side reactions. (e.g., hydrolysis, elimination) not_sm->check_byproduct is_byproduct Does it match a likely byproduct? check_byproduct->is_byproduct byproduct_identified Impurity is a reaction byproduct. Action: Modify reaction conditions to minimize side reactions. is_byproduct->byproduct_identified Yes not_byproduct No is_byproduct->not_byproduct further_analysis Further analysis required: - 2D NMR (COSY, HSQC) - LC-MS - IR Spectroscopy not_byproduct->further_analysis

Caption: Troubleshooting workflow for identifying unknown NMR peaks.

Potential Impurities and their NMR Data

The following table summarizes the expected 1H NMR chemical shifts for common impurities that may be encountered during the synthesis of this compound.

Compound Key 1H NMR Signals (ppm) Notes
Benzyl Alcohol~4.7 (s, 2H, -CH2-), ~7.3 (m, 5H, Ar-H), variable OH peakUnreacted starting material.
t-Butyl Alcohol~1.25 (s, 9H)Can be formed from hydrolysis of the t-butyl ester.
Di-tert-butyl peroxide~1.3 (s)A potential reagent in some synthetic routes.[2]
Toluene~2.35 (s, 3H, -CH3), ~7.2 (m, 5H, Ar-H)Common solvent impurity.
Dichloromethane~5.3 (s)Common reaction and purification solvent.
Ethyl Acetate~1.25 (t, 3H), ~2.05 (s, 3H), ~4.1 (q, 2H)Common extraction and chromatography solvent.
Acetic Acid~2.1 (s, 3H), ~11.5 (br s, 1H)Can be present from hydrolysis or as a reagent.

Experimental Protocol: Synthesis of this compound

This is a plausible synthetic route for this compound. The specific conditions may require optimization.

Reaction Scheme:

Step 1: Monobenzylation of Hexaethylene Glycol

  • To a solution of hexaethylene glycol (1 equivalent) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add benzyl bromide (1 equivalent) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Michael Addition with t-butyl acrylate

  • Dissolve the monobenzylated PEG from Step 1 (1 equivalent) in a suitable solvent like THF.

  • Add a catalytic amount of a strong base, such as sodium t-butoxide.

  • Add t-butyl acrylate (1.2 equivalents) and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

By following this guide, researchers can more effectively identify the source of unexpected NMR peaks and take appropriate actions to obtain a pure sample of this compound.

References

Validation & Comparative

A Comparative Guide to Benzyl-PEG6-t-butyl Ester and Other PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a therapeutic conjugate's success. Polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the physicochemical properties of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of Benzyl-PEG6-t-butyl ester with other common PEG linkers, supported by experimental data and detailed methodologies, to facilitate informed linker selection.

Introduction to this compound

This compound is a heterobifunctional linker featuring a benzyl (B1604629) ether at one terminus and a t-butyl ester at the other, connected by a discrete six-unit polyethylene glycol chain. The benzyl group offers stability and can be deprotected under specific conditions to reveal a hydroxyl group for further conjugation. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to enable conjugation to amine-containing molecules. This linker is particularly relevant in the synthesis of PROTACs, where precise control over the linker's length and composition is crucial for inducing effective protein degradation.

Performance Comparison of PEG Linkers

The performance of a PEG linker is evaluated based on several key parameters, including stability, hydrophilicity, and its impact on the efficacy of the final conjugate. While direct head-to-head comparative data for this compound against a wide array of other PEG linkers is limited in publicly available literature, we can infer its properties based on the characteristics of its constituent functional groups and compare them to other common linker termini.

Stability

The stability of a linker is paramount to ensure the integrity of the conjugate in circulation and to control the release of the payload. The key labile points in this compound are the benzyl ether and the t-butyl ester.

  • Benzyl Ether Stability: Benzyl ethers are generally stable under a wide range of conditions, including moderately acidic and strongly basic environments.[1] They are, however, susceptible to cleavage under harsh reductive conditions (e.g., catalytic hydrogenolysis) or strong acidic conditions at elevated temperatures.[1][2][3][4][5] Their stability in plasma is generally considered to be high.[6]

  • t-Butyl Ester Stability: The t-butyl ester is a well-established protecting group for carboxylic acids. It is stable to basic conditions but is readily cleaved under acidic conditions to release the corresponding carboxylic acid and isobutylene.[7][8] This allows for selective deprotection in the presence of other ester groups, such as methyl or ethyl esters, which require harsher basic conditions for hydrolysis.[9] The hydrolysis of t-butyl esters is significantly faster under acidic conditions compared to methyl esters due to the formation of a stable tertiary carbocation intermediate.[8]

Table 1: Comparative Stability of Ester Protecting Groups in PEG Linkers

Ester TypeStability to Basic Conditions (e.g., LiOH)Stability to Acidic Conditions (e.g., TFA)Cleavage Mechanism
t-Butyl Ester HighLowAcid-catalyzed hydrolysis via a stable carbocation.[8]
Methyl Ester LowModerateBase-catalyzed hydrolysis (saponification).[9]
Benzyl Ester LowHighHydrogenolysis or strong acid/base hydrolysis.[4]
Hydrophilicity

The inclusion of a PEG chain significantly enhances the hydrophilicity of a linker, which can improve the solubility and pharmacokinetic properties of hydrophobic drug payloads.[10] The hydrophilicity of a PEG linker can be experimentally assessed using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC), where more hydrophilic compounds exhibit shorter retention times.

Table 2: Predicted Relative Hydrophilicity of PEG6 Linkers with Different Termini

Linker TerminusPredicted Relative HydrophilicityRationale
-COOH (Carboxylic Acid)HighThe carboxylate form at physiological pH is highly polar.
-OH (Hydroxyl)HighThe hydroxyl group is polar and can form hydrogen bonds.
-COOCH3 (Methyl Ester)ModerateLess polar than a free carboxylic acid.
-COOC(CH3)3 (t-Butyl Ester) Low-Moderate The bulky, non-polar t-butyl group reduces hydrophilicity compared to a methyl ester.
-O-Benzyl (Benzyl Ether) Low The aromatic benzyl group is hydrophobic.
Impact on Conjugate Performance (PROTACs)

In the context of PROTACs, the linker's length, rigidity, and composition are critical for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase, leading to efficient protein degradation.[11][12] The efficacy of a PROTAC is often quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[11][13][14]

PEG linkers are frequently used in PROTAC design due to their ability to improve solubility and provide conformational flexibility.[11] Studies have shown that the optimal PEG linker length is target-dependent, and systematic variation of the linker length is often necessary to achieve maximal degradation.[12] While specific DC50 and Dmax values for PROTACs utilizing a this compound linker in a comparative study are not available, the general principles of linker optimization apply. The benzyl and t-butyl protecting groups would be removed during the synthesis of the final PROTAC, so the final linker structure would be a key determinant of activity.

Table 3: Representative Data on the Impact of PEG Linker Length on PROTAC Efficacy (Example: ERα Degradation)

Linker Length (atoms)DC50 (nM)Dmax (%)
8>1000<20
125>95
1620>95
20100~80
Data synthesized from a study by Cyrus et al. on ERα-targeting PROTACs, illustrating the principle of linker length optimization.[12]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PEG linkers.

Protocol 1: Determination of Linker Hydrophilicity by RP-HPLC

Objective: To compare the relative hydrophobicity of different PEG linkers.

Materials:

  • PEG linkers of interest (e.g., this compound, Benzyl-PEG6-acid, Me-PEG6-ester)

  • HPLC system with a C18 column and UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Methanol (B129727) for sample dissolution

Procedure:

  • Prepare stock solutions of each PEG linker in methanol at a concentration of 1 mg/mL.

  • Set up the HPLC system with a C18 column.

  • Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 95:5 A:B).

  • Inject 10 µL of each linker solution.

  • Run a linear gradient of increasing Mobile Phase B concentration (e.g., from 5% to 95% B over 20 minutes).

  • Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., 254 nm for aromatic compounds).

  • Record the retention time for each linker. A shorter retention time indicates higher hydrophilicity.

Protocol 2: Assessment of Ester Linker Stability

Objective: To compare the hydrolysis rate of t-butyl ester and methyl ester terminated PEG linkers.

Materials:

  • PEG-t-butyl ester and PEG-methyl ester linkers

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acidic buffer (e.g., 0.1 M citrate (B86180) buffer, pH 5.0)

  • Basic buffer (e.g., 0.1 M carbonate buffer, pH 9.0)

  • HPLC system as described in Protocol 1

  • Incubator at 37°C

Procedure:

  • Prepare stock solutions of each linker in a minimal amount of organic solvent (e.g., DMSO) and dilute to a final concentration of 100 µM in each of the three buffers (PBS, acidic, and basic).

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot from each solution.

  • Quench the reaction if necessary by neutralizing the pH.

  • Analyze the samples by RP-HPLC as described in Protocol 1.

  • Quantify the peak area of the intact ester linker and the hydrolyzed carboxylic acid product over time.

  • Calculate the rate of hydrolysis for each linker under each condition.

Protocol 3: Measurement of ADC Aggregation by Dynamic Light Scattering (DLS)

Objective: To assess the propensity of ADCs with different linkers to aggregate.

Materials:

  • ADCs prepared with different PEG linkers

  • DLS instrument

  • Appropriate formulation buffer

Procedure:

  • Prepare samples of each ADC in the desired formulation buffer at a concentration of 1 mg/mL.

  • Filter the samples through a low-protein-binding filter (e.g., 0.22 µm) to remove any pre-existing aggregates.

  • Transfer the samples to a clean cuvette for DLS analysis.

  • Measure the hydrodynamic radius (Rh) and polydispersity index (%Pd) of the samples at a controlled temperature (e.g., 25°C). An increase in Rh and/or %Pd over time indicates aggregation.[15][16]

  • To assess stability under stress, incubate the samples at an elevated temperature (e.g., 40°C) and repeat the DLS measurements at regular intervals.

Visualizations

Experimental Workflow for Linker Comparison

The following diagram illustrates a typical workflow for comparing the performance of different PEG linkers in the context of PROTAC development.

G cluster_synthesis Linker Synthesis & Characterization cluster_conjugation PROTAC Synthesis cluster_evaluation Performance Evaluation L1 This compound Char Physicochemical Characterization (HPLC, NMR, MS) L1->Char L2 Alternative PEG Linker 1 (e.g., Me-PEG6-ester) L2->Char L3 Alternative PEG Linker 2 (e.g., Benzyl-PEG6-COOH) L3->Char PROTAC1 PROTAC with Linker 1 Char->PROTAC1 Conjugation PROTAC2 PROTAC with Linker 2 Char->PROTAC2 Conjugation PROTAC3 PROTAC with Linker 3 Char->PROTAC3 Conjugation Warhead Target-binding Warhead Warhead->PROTAC1 Warhead->PROTAC2 Warhead->PROTAC3 E3_ligand E3 Ligase Ligand E3_ligand->PROTAC1 E3_ligand->PROTAC2 E3_ligand->PROTAC3 InVitro In Vitro Assays PROTAC1->InVitro PROTAC2->InVitro PROTAC3->InVitro Degradation Protein Degradation (Western Blot, DC50, Dmax) InVitro->Degradation Permeability Cell Permeability Assays InVitro->Permeability InVivo In Vivo Studies Degradation->InVivo PK Pharmacokinetics InVivo->PK Efficacy Tumor Growth Inhibition InVivo->Efficacy PK->Efficacy Conclusion Select Optimal Linker Efficacy->Conclusion

Caption: Workflow for comparing PEG linkers in PROTAC development.

EGFR Signaling Pathway and PROTAC-Mediated Degradation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[17][18] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapies, including PROTACs that induce its degradation.[19][20][21]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protac PROTAC Intervention EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Degradation EGFR Degradation EGFR->Degradation Ubiquitination Grb2 Grb2 EGFR_dimer->Grb2 PI3K PI3K EGFR_dimer->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factors PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PROTAC EGFR PROTAC PROTAC->EGFR Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->Degradation Proteasome Proteasome Degradation->Proteasome Degraded by

Caption: Simplified EGFR signaling pathway and its degradation by a PROTAC.

Conclusion

The selection of a PEG linker is a critical step in the design of successful bioconjugates. This compound offers a unique combination of a stable benzyl ether and an acid-labile t-butyl ester, providing orthogonal handles for sequential conjugation strategies, particularly in the synthesis of PROTACs. While it may exhibit lower hydrophilicity compared to linkers with more polar end groups, the PEG6 chain provides a significant contribution to water solubility. Its stability profile allows for selective deprotection under specific conditions.

Ultimately, the optimal linker choice is context-dependent and requires empirical evaluation. The protocols and comparative data presented in this guide provide a framework for the rational selection and characterization of PEG linkers to enhance the therapeutic potential of novel drug conjugates.

References

The Strategic Role of Linkers in PROTAC Design: A Comparative Guide to Benzyl-PEG6-t-butyl ester and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary approach to selectively eliminate target proteins. A critical, yet often nuanced, component of these heterobifunctional molecules is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The choice of linker profoundly influences a PROTAC's efficacy, impacting its cell permeability, stability, and ability to form a productive ternary complex. This guide provides a comparative analysis of Benzyl-PEG6-t-butyl ester, a commercially available PEG-based linker, and other common linker types, with a focus on their application in the degradation of the well-studied epigenetic regulator, Bromodomain-containing protein 4 (BRD4).

The Linker: More Than Just a Spacer

The linker in a PROTAC is not a passive tether but an active modulator of its pharmacological properties. Its length, composition, and rigidity dictate the spatial orientation of the warhead and E3 ligase ligand, which is crucial for the successful formation of a stable and productive ternary complex—the cornerstone of PROTAC-mediated protein degradation.[1][2] An ideal linker will facilitate a conformation that maximizes the interaction between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent proteasomal degradation.

This guide will use BRD4-targeting PROTACs as a model system to compare different linker strategies. BRD4 is a key transcriptional coactivator implicated in various cancers, making it a prime target for therapeutic intervention.

Comparative Analysis of Linker Performance in BRD4 PROTACs

Linker Type/PROTAC Target Protein E3 Ligase Recruited DC50 Dmax Cell Permeability (PAMPA, 10⁻⁶ cm/s) Key Characteristics & Rationale
Hypothetical: this compound based BRD4VHL/CRBN---Expected to offer a balance of solubility and flexibility. The PEG6 chain can enhance aqueous solubility, while the benzyl (B1604629) group may provide some conformational rigidity. The t-butyl ester offers a handle for further chemical modification.
Mid-Length PEG (e.g., MZ1) BRD4VHL~8 nM (H661 cells)>90%Low (e.g., 0.01 for amide version)The PEG4 linker provides sufficient flexibility and length to facilitate a highly cooperative and stable ternary complex between BRD4 and VHL, leading to potent degradation.[3][4] However, the hydrophilicity of the PEG chain can contribute to lower passive permeability.
Longer PEG/Alkyl (e.g., ARV-825) BRD4CRBN<1 nM (Burkitt's Lymphoma cells)>90%-The longer linker in ARV-825 allows for effective ternary complex formation with CRBN, resulting in exceptionally potent degradation.[5] The increased length can also impact physicochemical properties.
Short Alkyl/PEG (e.g., shorter MZ1 analogs) BRD4VHL>5 µMReducedVariableShorter linkers can lead to steric hindrance, preventing the formation of a stable ternary complex, which dramatically reduces degradation potency.[2]
Rigid Linkers (e.g., piperazine/piperidine containing) BRD4CRBNVariableVariableCan be improvedRigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency. They can also enhance metabolic stability and, in some cases, improve cell permeability by reducing the number of rotatable bonds and shielding polar groups.
Alkyl Chains BRD4VHL/CRBNVariableVariableGenerally higher than PEG of similar lengthAlkyl linkers offer high flexibility but are more hydrophobic than PEG linkers. This can improve cell permeability but may lead to lower solubility and potential off-target effects.

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary significantly depending on the cell line and experimental conditions.

Visualizing PROTAC Action and Design

To better understand the concepts discussed, the following diagrams illustrate the key processes in PROTAC-mediated degradation and the general workflow for their evaluation.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (BRD4) POI->Ternary E3 E3 Ligase (VHL/CRBN) E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated degradation of BRD4.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation Linker_Selection Linker Selection (e.g., this compound) Synthesis PROTAC Synthesis Linker_Selection->Synthesis Permeability Cell Permeability (PAMPA, Caco-2) Synthesis->Permeability Ternary_Complex Ternary Complex Formation (SPR, ITC, NanoBRET) Synthesis->Ternary_Complex Degradation Degradation Assay (Western Blot, HiBiT) Permeability->Degradation Ternary_Complex->Degradation Data_Analysis Data Analysis (DC50, Dmax) Degradation->Data_Analysis

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Accurate evaluation of PROTAC efficacy is paramount for rational design. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293, cancer cell lines expressing BRD4) in 6-well plates to achieve 70-80% confluency at the time of treatment.

    • Treat cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a specified duration (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Data Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, cell-free assay to assess the passive permeability of a compound.

  • Materials:

    • PAMPA plate system (a donor plate and an acceptor plate separated by a microfilter disc).

    • Phospholipid solution (e.g., phosphatidylcholine in dodecane).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test PROTACs and control compounds with known permeability.

  • Procedure:

    • Coat the filter of the donor plate with the phospholipid solution to form the artificial membrane.

    • Fill the acceptor plate wells with PBS.

    • Dissolve the test PROTACs in PBS and add them to the donor plate wells.

    • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [C_A] / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the filter, Time is the incubation time, [C_A] is the concentration in the acceptor well, and C_equilibrium is the theoretical equilibrium concentration.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the kinetics and affinity of binding events in real-time.

  • Materials:

    • SPR instrument and sensor chips (e.g., CM5).

    • Purified recombinant target protein (e.g., BRD4 bromodomain), E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and PROTAC.

    • Amine coupling kit for protein immobilization.

    • Running buffer (e.g., HBS-EP+).

  • Procedure:

    • Immobilize the E3 ligase complex onto the sensor chip surface via amine coupling.

    • Prepare a series of analyte solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.

    • Inject the analyte solutions over the sensor surface and monitor the binding response.

    • Regenerate the sensor surface between injections.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants.

    • Calculate the equilibrium dissociation constant (KD) for the ternary complex formation.

    • Assess the cooperativity of the ternary complex by comparing the binding affinity of the target protein to the E3 ligase in the presence and absence of the PROTAC.

Conclusion

The linker is a pivotal element in PROTAC design, with its length and chemical composition having a profound impact on the degrader's performance. While direct comparative data for this compound in a BRD4 PROTAC is not yet published, its structure suggests it would offer a balance of properties. The PEG6 chain is expected to enhance solubility and provide flexibility, which is often beneficial for forming a stable ternary complex, as seen with other mid-length PEG linkers. The benzyl group may introduce a degree of conformational constraint that could be advantageous.

Ultimately, the optimal linker is target- and E3 ligase-dependent, and empirical testing is crucial. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate and compare the efficacy of different linkers, including novel ones like this compound, in their quest to develop the next generation of potent and selective protein degraders.

References

Comparison Guide: Analytical Methods for Confirming Benzyl-PEG6-t-butyl Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, confirming the successful conjugation of linkers like Benzyl-PEG6-t-butyl ester is a critical step in synthesizing molecules such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are complex molecules where a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[1][][3] The integrity and purity of the final conjugate are paramount to its biological activity. This guide provides a comparative overview of the primary analytical methods used to confirm and characterize the conjugation of this compound.

Overview of Analytical Techniques

The characterization of PEGylated molecules presents unique challenges due to the potential for heterogeneity in the PEG chain, the complexity of the resulting conjugate, and the need to confirm the formation of specific covalent bonds (e.g., ester or amide).[4][5] A multi-faceted analytical approach is often necessary for comprehensive confirmation. The most common and powerful techniques include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The following table summarizes the key capabilities and limitations of these methods in the context of this compound conjugation analysis.

Parameter Mass Spectrometry (LC-MS) NMR Spectroscopy (¹H NMR) HPLC (RP-HPLC, SEC) FTIR Spectroscopy
Primary Information Absolute molecular weight of the conjugate, degree of PEGylation, purity.[6]Precise covalent structure, confirmation of bond formation (e.g., ester/amide), conjugation efficiency.[7][8]Purity of the conjugate, separation of reactants from products, quantification.[]Presence/absence of key functional groups, confirmation of bond type formation.[10][11]
Sensitivity Very High (ng to pg range).[12]Low to Moderate (mg range).High (µg to ng range).[]Moderate (µg to mg range).
Sample Requirement Small sample volume, requires volatile buffers.Relatively large sample amount, requires deuterated solvents.Small sample volume, requires solubility in mobile phase.Can be used for solid or liquid samples.
Key Strengths Unambiguous mass confirmation of the final product.[4] High resolution for complex mixtures.Provides detailed structural information and identifies the specific site of conjugation.[8]Excellent for assessing purity, quantifying components, and removing impurities.[6][]Fast, non-destructive, and excellent for confirming the formation or disappearance of specific bonds like C=O.[10]
Key Limitations PEG polydispersity can complicate spectra.[4] Ionization efficiency can vary.Lower sensitivity. Spectra can be complex for large molecules. Overlapping peaks can occur.[13]Does not provide structural information on its own. PEG can behave non-ideally on some columns.[][14]Provides information on functional groups, not the entire structure. Not suitable for detailed structural elucidation of large molecules.

Experimental Workflow for Conjugation Confirmation

A typical workflow for synthesizing and confirming a this compound conjugate involves the initial reaction, followed by purification and characterization using a combination of the techniques discussed.

G cluster_0 Synthesis & Purification cluster_1 Analytical Confirmation React Conjugation Reaction (e.g., Amide Bond Formation) Purify Purification (e.g., HPLC or Flash Chromatography) React->Purify Crude Product LCMS LC-MS Analysis Purify->LCMS Purified Conjugate NMR ¹H NMR Analysis Purify->NMR Purified Conjugate HPLC Purity Check (HPLC) Purify->HPLC Purified Conjugate FTIR FTIR Analysis Purify->FTIR Purified Conjugate Res1 Molecular Weight Confirmation LCMS->Res1 Provides Res2 Structural Confirmation (Bond Formation) NMR->Res2 Provides Res3 Purity Assessment (>95%) HPLC->Res3 Provides Res4 Functional Group Verification FTIR->Res4 Provides

References

A Comparative Guide to the Mass Spectrometry Analysis of Benzyl-PEG6-t-butyl Ester Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric analysis of peptides modified with Benzyl-PEG6-t-butyl ester against other common discrete polyethylene (B3416737) glycol (dPEG®)ylation reagents. Understanding the fragmentation patterns and mass spectrometry characteristics of these modifications is crucial for the accurate identification, sequencing, and quality control of PEGylated peptide therapeutics.

Introduction to Peptide PEGylation with Discrete Linkers

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to peptides and proteins, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Discrete PEG linkers, which have a defined molecular weight and structure, offer significant advantages over traditional polydisperse PEGs by ensuring homogeneity of the final product. This compound is a discrete PEGylation reagent that provides a hexameric ethylene (B1197577) glycol spacer. The benzyl (B1604629) and t-butyl ester moieties are protecting groups that are typically removed during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS), resulting in a peptide modified with a carboxylated PEG linker.

Mass Spectrometry Analysis of Benzyl-PEG6 Modified Peptides

The final structure of a peptide modified with this compound, after deprotection, will feature a PEG linker with a terminal carboxylic acid attached to an amino group of the peptide (e.g., the N-terminus or the epsilon-amino group of a lysine (B10760008) residue). The mass spectrometric analysis of such peptides by techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) provides valuable information about the success of the modification and the structure of the resulting conjugate.

Predicted Fragmentation Pattern

Upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), peptides modified with the deprotected Benzyl-PEG6 linker are expected to exhibit a characteristic fragmentation pattern. Based on studies of similarly structured modified peptides, two main fragmentation pathways are anticipated:

  • Cleavage of the PEG Chain: The polyethylene glycol chain is susceptible to fragmentation, leading to the sequential loss of ethylene glycol units (44.03 Da).

  • Peptide Backbone Fragmentation: Standard b- and y-ion series from the peptide backbone will be observed, allowing for sequence confirmation.

A key diagnostic feature for peptides modified with a benzyl-containing linker (even after deprotection of a benzyl ester) where a benzyl group might be used as a protecting group for another functionality on the linker, is the potential for a neutral loss of a benzyl group derivative. However, in the case of this compound, both protecting groups are removed, leaving a PEG chain with a terminal carboxylic acid. Therefore, the most prominent fragmentation will be of the PEG chain itself.

Comparison with Alternative Discrete PEGylation Reagents

To provide a comparative context, we will examine the mass spectrometry characteristics of peptides modified with two common alternative discrete PEGylation reagents: Amino-PEG6-acid and Maleimido-PEG4-acid.

FeatureBenzyl-PEG6-Carboxylic Acid Modified PeptideAmino-PEG6-Acid Modified PeptideMaleimido-PEG4-Acid Modified Peptide
Reactive Group on Peptide N-terminus, LysineAspartic Acid, Glutamic AcidCysteine
Linker Mass Added 325.16 Da (after deprotection)325.16 Da301.12 Da
Primary MS/MS Fragmentation Sequential loss of C2H4O (44.03 Da) from PEG chain; b- and y-ions from peptide backbone.Sequential loss of C2H4O (44.03 Da) from PEG chain; b- and y-ions from peptide backbone.Fragmentation of the maleimide (B117702) ring and the PEG chain; b- and y-ions from peptide backbone.
Diagnostic Ions A series of peaks with 44 Da spacing.A series of peaks with 44 Da spacing.Characteristic fragments from the maleimide-thiol linkage.

Experimental Protocols

Peptide Synthesis and Modification with this compound
  • Peptide Synthesis: The model peptide (e.g., GGYKGY) is synthesized on a rink amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • On-Resin PEGylation: The N-terminal Fmoc group is removed with 20% piperidine (B6355638) in DMF. A solution of this compound activated as an NHS-ester (or using a suitable coupling agent like HATU) in DMF is added to the resin and allowed to react for 4 hours at room temperature.

  • Cleavage and Deprotection: The peptide-resin is treated with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) for 2 hours. This step cleaves the peptide from the resin and removes the t-butyl ester and other side-chain protecting groups. The benzyl ester is also cleaved under these strong acidic conditions.

  • Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Analysis
  • Sample Preparation: The purified PEGylated peptide is dissolved in a solution of 50% acetonitrile (B52724) and 0.1% formic acid in water to a final concentration of 1 mg/mL.

  • MALDI-TOF MS Analysis:

    • Matrix Preparation: A saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA is prepared.

    • Sample Spotting: 1 µL of the matrix solution is spotted onto the MALDI target and allowed to air dry. 1 µL of the peptide solution is then spotted on top of the dried matrix and allowed to co-crystallize.

    • Data Acquisition: Mass spectra are acquired in positive ion reflector mode.

  • ESI-MS/MS Analysis:

    • Infusion: The peptide solution is infused into an electrospray ionization source at a flow rate of 5 µL/min.

    • MS1 Scan: A full scan is acquired to determine the mass of the intact PEGylated peptide.

    • MS/MS Scan: The most abundant isotopic peak of the desired charge state is selected for collision-induced dissociation (CID) to generate fragment ions.

Quantitative Data Summary

Table 1: Theoretical and Observed Masses of a Model Peptide (GGYKGY) Modified with Deprotected Benzyl-PEG6-Carboxylic Acid

SpeciesTheoretical Monoisotopic Mass (Da)Observed m/z (MALDI-TOF, [M+H]⁺)
Unmodified Peptide (GGYKGY)653.30654.31
PEGylated Peptide (GGYKGY-PEG6-COOH)978.46979.47

Table 2: Predicted ESI-MS/MS Fragmentation of GGYKGY-PEG6-COOH

Fragment IonPredicted m/zIon Type
979.47[M+H]⁺Precursor Ion
935.44[M+H - C₂H₄O]⁺PEG Chain Fragment
891.41[M+H - 2(C₂H₄O)]⁺PEG Chain Fragment
847.38[M+H - 3(C₂H₄O)]⁺PEG Chain Fragment
803.35[M+H - 4(C₂H₄O)]⁺PEG Chain Fragment
759.32[M+H - 5(C₂H₄O)]⁺PEG Chain Fragment
715.29[M+H - 6(C₂H₄O)]⁺PEG Chain Fragment
863.41y₇Peptide Backbone Fragment
707.35y₆Peptide Backbone Fragment
544.29y₅Peptide Backbone Fragment
416.23y₄Peptide Backbone Fragment
359.21y₃Peptide Backbone Fragment
203.15y₂Peptide Backbone Fragment
146.13y₁Peptide Backbone Fragment
408.18b₃Peptide Backbone Fragment
571.24b₄Peptide Backbone Fragment
727.30b₅Peptide Backbone Fragment
883.36b₆Peptide Backbone Fragment

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & PEGylation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis PEGylation On-Resin PEGylation with This compound SPPS->PEGylation Cleavage Cleavage & Deprotection (TFA Cocktail) PEGylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification SamplePrep Sample Preparation Purification->SamplePrep MALDI MALDI-TOF MS SamplePrep->MALDI ESI ESI-MS/MS SamplePrep->ESI IntactMass Intact Mass Confirmation MALDI->IntactMass ESI->IntactMass FragmentationAnalysis Fragmentation Analysis (Sequencing & Site Confirmation) ESI->FragmentationAnalysis

Experimental Workflow for Mass Spec Analysis

signaling_pathway cluster_reagent Reagent & Deprotection cluster_peptide Peptide Modification cluster_fragmentation MS/MS Fragmentation Reagent This compound Deprotection TFA Cleavage Reagent->Deprotection Removal of Benzyl & t-butyl ester groups ModifiedPeptide Peptide-CO-(CH2)2-(OCH2CH2)5-COOH Deprotection->ModifiedPeptide Conjugation Peptide Peptide (e.g., N-terminus) Peptide->ModifiedPeptide Attachment Site PEG_Loss Sequential Loss of C2H4O (44.03 Da) ModifiedPeptide->PEG_Loss Backbone_Frag Peptide Backbone Fragmentation (b- and y-ions) ModifiedPeptide->Backbone_Frag

Modification and Fragmentation Pathway

The Role of PEG Linkers in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of PEG linkers, with a focus on structures similar to Benzyl-PEG6-t-butyl ester, and contrasts their performance with other common linker classes, supported by experimental data from published studies.

Comparative Analysis of PROTAC Linkers

The primary alternatives to PEG linkers in PROTAC design are alkyl chains and rigid linkers. Each class presents a unique set of advantages and disadvantages.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
PEG Linkers Composed of repeating ethylene (B1197577) glycol units. Hydrophilic and flexible.- Improved aqueous solubility and cell permeability.[1][2] - Reduced non-specific binding. - Facile modification of length.- Potential for reduced metabolic stability compared to alkyl linkers.[1] - Can be more synthetically challenging and costly.[1]
Alkyl Linkers Consist of saturated or unsaturated hydrocarbon chains. Hydrophobic and flexible.- Synthetically accessible and chemically stable.[3][4] - Systematic variation in length is straightforward.- Can limit aqueous solubility and cellular uptake due to hydrophobicity.[3][4] - May lead to non-specific binding.
Rigid Linkers Contain cyclic structures (e.g., piperazine, aromatic rings). Conformationally constrained.- Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[4] - May enhance metabolic stability.[4]- Less conformational flexibility may hinder the formation of an optimal ternary complex. - Synthesis can be more complex.

The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can result in a non-productive complex geometry, leading to inefficient ubiquitination.

Studies on various PROTACs have demonstrated a clear dependence of degradation efficacy on the PEG linker length. For instance, in a series of Bruton's tyrosine kinase (BTK) degraders, PROTACs with longer PEG linkers (≥ 4 PEG units) showed unimpaired binding affinity for both BTK and the E3 ligase CRBN, whereas shorter linkers resulted in a significant decrease in binding.[5] In another study focusing on bromodomain and extraterminal (BET) protein degraders, PROTACs with intermediate PEG linker lengths (1-2 PEG units) exhibited reduced degradation of BRD4 compared to those with shorter or longer linkers.[5] This highlights the non-linear relationship between linker length and degradation potency.

The following table summarizes representative data from the literature, illustrating the impact of linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
BRD4CRBNPEG0 PEG units< 0.5 µMNot reported[5]
BRD4CRBNPEG1-2 PEG units> 5 µMNot reported[5]
BRD4CRBNPEG4-5 PEG units< 0.5 µMNot reported[5]
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether< 12No degradation-[4]
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether> 12Effective degradationNot reported[4]
CRBNVHLAlkyl9Concentration-dependent decreaseNot reported[5]
CRBNVHLPEG9 (3 PEG units)Weak degradationNot reported[5]

DC₅₀: Concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ: Maximum percentage of target protein degradation achieved.

Visualizing PROTAC Mechanisms and Workflows

Understanding the underlying biological pathways and experimental procedures is crucial for the rational design and evaluation of PROTACs.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow A PROTAC Synthesis (Linker Variation) B Cell Culture and Treatment A->B C Cell Lysis and Protein Quantification B->C D Western Blot Analysis C->D E Data Analysis (DC50 and Dmax) D->E

References

Performance Showdown: T-Butyl Ester vs. Methyl Ester PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a linker in bioconjugation is a critical decision that significantly impacts the stability, release kinetics, and overall efficacy of a therapeutic agent. Among the diverse array of available options, polyethylene (B3416737) glycol (PEG) linkers terminated with ester functionalities are widely employed. This guide provides a comprehensive performance comparison of two common ester-terminated PEG linkers: the t-butyl ester and the methyl ester. We delve into their distinct chemical properties, supported by experimental data, to provide a clear framework for selecting the optimal linker for specific research applications.

The primary distinction between t-butyl ester and methyl ester PEG linkers lies in their cleavage mechanisms, a property that is fundamental to their application in drug delivery and bioconjugation. T-butyl esters are susceptible to cleavage under acidic conditions, while methyl esters are hydrolyzed under basic conditions. This orthogonal characteristic allows for selective deprotection strategies in complex molecular syntheses.

Stability and Cleavage: A Tale of Two Chemistries

The stability of the ester bond is paramount to ensure that a conjugated molecule remains intact until it reaches its target. The performance of t-butyl and methyl ester PEG linkers under different pH conditions showcases their distinct stability profiles.

T-Butyl Ester PEG Linkers: These linkers are characterized by their stability in neutral and basic environments, making them suitable for applications where the conjugate is exposed to physiological pH for extended periods. However, the bulky t-butyl group renders the ester bond highly susceptible to acid-catalyzed hydrolysis. Strong acids like trifluoroacetic acid (TFA) are commonly used to efficiently cleave the t-butyl ester, releasing the carboxylic acid. This acid lability is a key feature, enabling the controlled release of a payload in the acidic microenvironment of a tumor or within the endosomes of a cell.

Methyl Ester PEG Linkers: In contrast, methyl esters exhibit greater stability in acidic and neutral conditions. Their cleavage is typically achieved through saponification, a base-catalyzed hydrolysis reaction. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH). The reaction rate is influenced by the concentration of the base and the temperature. This base-lability makes methyl ester linkers a valuable tool when acidic conditions need to be avoided during the deprotection step.

The following table summarizes the key stability and cleavage characteristics of the two linkers:

FeatureT-Butyl Ester PEG LinkerMethyl Ester PEG Linker
Cleavage Condition Acidic (e.g., Trifluoroacetic Acid)Basic (e.g., NaOH, KOH, LiOH)
Stability at Neutral pH HighHigh
Stability in Acidic pH Low (Labile)High
Stability in Basic pH HighLow (Labile)
Orthogonality Orthogonal to base-labile protecting groupsOrthogonal to acid-labile protecting groups

Impact on Hydrophobicity

The hydrophobicity of a linker can significantly influence the solubility, aggregation, and pharmacokinetic properties of a bioconjugate. While PEG itself is hydrophilic, the terminal ester group can modulate the overall hydrophobicity. The t-butyl group is bulkier and more lipophilic than a methyl group. Consequently, a t-butyl ester PEG linker will impart a greater degree of hydrophobicity to a molecule compared to a methyl ester PEG linker of the same PEG chain length. This difference can be a critical consideration in the design of antibody-drug conjugates (ADCs), where increased hydrophobicity can lead to aggregation and faster clearance from circulation.

Experimental Protocols

Cleavage of T-Butyl Ester PEG Linkers

Objective: To deprotect the carboxylic acid from a t-butyl ester PEG linker.

Materials:

  • T-butyl ester PEG-conjugated molecule

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Dissolve the t-butyl ester PEG-conjugated molecule in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by HPLC to confirm the disappearance of the starting material and the appearance of the deprotected product.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • The resulting carboxylic acid can be used for subsequent conjugation steps.

Cleavage of Methyl Ester PEG Linkers (Saponification)

Objective: To hydrolyze the methyl ester of a PEG linker to the corresponding carboxylic acid.

Materials:

  • Methyl ester PEG-conjugated molecule

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl) for neutralization

  • HPLC system for analysis

Procedure:

  • Dissolve the methyl ester PEG-conjugated molecule in a mixture of MeOH/water or THF/water.

  • Add an excess of NaOH or LiOH to the solution.

  • Stir the reaction mixture at room temperature or gently heat to accelerate the reaction.

  • Monitor the progress of the saponification by HPLC.

  • Once the reaction is complete, neutralize the solution with HCl to protonate the carboxylate salt.

  • The resulting carboxylic acid can then be extracted or purified as needed.

Analytical Methods for Cleavage Analysis

High-performance liquid chromatography (HPLC) is a powerful technique for monitoring the cleavage of ester PEG linkers. By using a suitable column (e.g., a C18 reversed-phase column) and a gradient elution method, it is possible to separate the starting ester-protected molecule from the final carboxylic acid product. The disappearance of the peak corresponding to the starting material and the appearance of a new peak for the product, confirmed by mass spectrometry, provides a quantitative measure of the cleavage efficiency.

Visualizing the Orthogonal Deprotection Strategy

The distinct cleavage conditions for t-butyl and methyl esters form the basis of an orthogonal protection strategy, which is invaluable in multi-step organic synthesis. This allows for the selective deprotection of one functional group while another remains protected.

Orthogonal_Deprotection cluster_tbutyl T-Butyl Ester Pathway cluster_methyl Methyl Ester Pathway tBu_Ester PEG-t-Butyl Ester Carboxylic_Acid_1 PEG-Carboxylic Acid tBu_Ester->Carboxylic_Acid_1  TFA / Acidic Conditions   Me_Ester PEG-Methyl Ester Carboxylic_Acid_2 PEG-Carboxylic Acid Me_Ester->Carboxylic_Acid_2  NaOH / Basic Conditions   Molecule Dual-Functionalized Molecule (with both t-butyl and methyl esters) Intermediate_1 PEG-Methyl Ester + Free Carboxylic Acid Molecule->Intermediate_1  TFA / Acid   Intermediate_2 PEG-t-Butyl Ester + Free Carboxylic Acid Molecule->Intermediate_2  NaOH / Base  

Caption: Orthogonal deprotection of t-butyl and methyl esters.

Signaling Pathways and Experimental Workflows

The choice of linker can be critical in the context of specific biological pathways. For instance, in the development of PROTACs (Proteolysis Targeting Chimeras), the linker's properties, including its cleavage site, can influence the formation of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is essential for targeted protein degradation.

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Ubiquitination & Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Target_Protein Target Protein PROTAC->Target_Protein Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeted by Degradation Degradation of Target Protein Proteasome->Degradation

A Head-to-Head Comparison of Benzyl-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, the choice of a suitable linker is paramount to the efficacy and stability of the final conjugate. Among the diverse array of available options, Poly(ethylene glycol) (PEG) linkers have become a cornerstone technology, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of biomolecules.[1][2] This guide provides an in-depth comparison of Benzyl-PEG linkers with other commonly used alternatives, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

The Role of the Benzyl (B1604629) Group in PEG Linkers

Benzyl-PEG linkers are a class of PEG derivatives where a benzyl group is typically used as a protecting group for a terminal hydroxyl or other functional group.[2][3] This protecting group strategy offers a key advantage in multi-step synthesis and bioconjugation, allowing for selective deprotection and subsequent reaction at a specific site on the linker. The benzyl ether linkage is relatively stable but can be cleaved under specific conditions, providing a level of control in the conjugation process.[1][4]

Performance Comparison of Linker Technologies

The selection of a linker technology is dictated by the specific requirements of the bioconjugate, including the nature of the biomolecule and the payload, the desired stability, and the intended application, such as in antibody-drug conjugates (ADCs) or PROTACs.[5][6]

Linker TypeReactive Group(s)Key AdvantagesKey DisadvantagesTypical Applications
Benzyl-PEG Typically requires deprotection to reveal a reactive group (e.g., hydroxyl)- Orthogonal protection strategy enables multi-step conjugations- Tunable release of the protected group- Requires an additional deprotection step- Deprotection conditions may affect biomolecule integrity- PROTACs- Multi-functional bioconjugates- Payloads requiring a protected linker during synthesis
NHS-Ester-PEG N-Hydroxysuccinimide Ester- High reactivity towards primary amines (lysine residues)- Forms stable amide bonds- Susceptible to hydrolysis in aqueous solutions- Can lead to heterogeneous conjugates due to multiple lysine (B10760008) residues- Protein labeling- Antibody-drug conjugates
Maleimide-PEG Maleimide- High selectivity for thiol groups (cysteine residues)- Forms stable thioether bonds- Potential for retro-Michael reaction (loss of payload)- Can react with other nucleophiles at higher pH- Site-specific protein modification- Antibody-drug conjugates
Click Chemistry Linkers (e.g., Azide-PEG, Alkyne-PEG) Azide (B81097), Alkyne- High efficiency and specificity (bioorthogonal)- Mild reaction conditions- Requires introduction of azide or alkyne groups into the biomolecule- Site-specific labeling- Live-cell imaging
Polysarcosine Linkers Varies- Improved biocompatibility and reduced immunogenicity compared to PEG- Biodegradable- Less established technology compared to PEG- Antibody-drug conjugates- Drug delivery systems
Polypeptide Linkers Varies- Biodegradable and low immunogenicity- Tunable properties based on amino acid sequence- Can be more complex to synthesize than PEG linkers- Antibody-drug conjugates- Targeted therapies

Experimental Data: Stability and Reactivity

The stability of the linker is a critical parameter that influences the in vivo performance of a bioconjugate. Premature cleavage of the linker can lead to off-target toxicity, while a linker that is too stable may not release the payload at the target site.

Linker ChemistryStability ConditionResultReference
Benzyl Ether Catalytic Hydrogenolysis (H₂, Pd/C)Efficient cleavage to deprotect the hydroxyl group.[1][7]
Benzyl Ether Strong AcidCleavage can occur, but may not be suitable for acid-sensitive biomolecules.[1]
Amide (from NHS-Ester) Physiological pH (7.4)Generally stable.[8]
Thioether (from Maleimide) Physiological pH (7.4)Generally stable, but can undergo retro-Michael reaction.[9]
Disulfide Reducing environment (e.g., intracellular)Cleavable, enabling payload release inside cells.[10]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. Below are representative protocols for the use of common PEG linkers.

Protocol 1: Deprotection of a Benzyl-PEG Linker

This protocol describes the removal of the benzyl protecting group to reveal a hydroxyl group, which can then be further functionalized.

Materials:

  • Benzyl-PEGylated compound

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., Methanol, Ethanol, or THF)[11]

Procedure:

  • Dissolve the Benzyl-PEGylated compound in the chosen anhydrous solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution. The flask should be under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and refill with hydrogen gas. This process should be repeated three times to ensure an atmosphere of hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within a few hours.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the deprotected PEGylated compound.

Protocol 2: Conjugation of an NHS-Ester-PEG Linker to a Protein

This protocol outlines the general procedure for labeling a protein with an NHS-ester functionalized PEG linker.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-Ester-PEG linker dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF)[12]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL.

  • Prepare a stock solution of the NHS-Ester-PEG linker in DMSO or DMF immediately before use.

  • Add a 10- to 20-fold molar excess of the NHS-Ester-PEG linker solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

  • Purify the PEGylated protein from unreacted linker and byproducts using size-exclusion chromatography or dialysis.

Protocol 3: Conjugation of a Maleimide-PEG Linker to a Thiol-Containing Protein

This protocol describes the site-specific conjugation of a maleimide-functionalized PEG linker to a cysteine residue on a protein.

Materials:

  • Thiol-containing protein in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)[13]

  • Maleimide-PEG linker dissolved in a suitable solvent (e.g., DMSO or DMF)

  • (Optional) Reducing agent (e.g., TCEP) to reduce disulfide bonds

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • If necessary, treat the protein with a reducing agent to ensure free thiol groups are available. The reducing agent must be removed before adding the maleimide-PEG linker.

  • Dissolve the protein in the conjugation buffer at a suitable concentration.

  • Add a 10- to 20-fold molar excess of the Maleimide-PEG linker solution to the protein solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • The reaction can be quenched by adding a small molecule thiol such as cysteine or β-mercaptoethanol.

  • Purify the PEGylated protein using size-exclusion chromatography or dialysis to remove unreacted linker and other small molecules.

Visualizing Bioconjugation Workflows

Diagrams created using Graphviz can help to visualize the complex workflows and chemical transformations involved in bioconjugation.

Benzyl_PEG_Workflow start Start with Benzyl-PEG-OH activate Activate hydroxyl group (e.g., to NHS ester) start->activate Chemical Activation conjugate Conjugate to Biomolecule (e.g., Protein with Lysine) activate->conjugate Amine Reaction deprotect Deprotect Benzyl group (e.g., H2, Pd/C) conjugate->deprotect Cleavage final_product Final Bioconjugate with free hydroxyl deprotect->final_product

A representative workflow for bioconjugation using a Benzyl-PEG linker.

Linker_Comparison cluster_peg PEG-Based Linkers cluster_alternatives Alternative Linkers Benzyl-PEG Benzyl-PEG Bioconjugate Bioconjugate Benzyl-PEG->Bioconjugate NHS-Ester-PEG NHS-Ester-PEG NHS-Ester-PEG->Bioconjugate Maleimide-PEG Maleimide-PEG Maleimide-PEG->Bioconjugate Polysarcosine Polysarcosine Polysarcosine->Bioconjugate Polypeptide Polypeptide Polypeptide->Bioconjugate

Comparison of different linker technologies for bioconjugation.

Conclusion

The choice of linker is a critical decision in the design of bioconjugates. Benzyl-PEG linkers offer a valuable tool for researchers, providing an orthogonal protection strategy that allows for more complex, multi-step conjugation schemes. While this introduces an additional deprotection step, the increased control can be highly advantageous in specific applications. In contrast, other linkers like NHS-esters and maleimides offer more direct conjugation routes but may lack the same level of synthetic flexibility. The emergence of alternative linker technologies, such as polysarcosine and polypeptides, addresses some of the potential limitations of PEG, including immunogenicity. Ultimately, the optimal linker choice will depend on a careful consideration of the specific biomolecule, the payload, and the desired properties and application of the final bioconjugate.

References

Unlocking Pharmacokinetic Potential: A Comparative Analysis of Benzyl-PEG6-t-butyl Ester in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, optimizing the pharmacokinetic profile of a therapeutic candidate is a critical step toward clinical success. The use of linkers, particularly polyethylene (B3416737) glycol (PEG) derivatives, has become a cornerstone strategy in modifying drug properties. This guide provides a comparative analysis of the pharmacokinetic implications of using a flexible, hydrophilic linker, Benzyl-PEG6-t-butyl ester, against alternatives, supported by experimental data and detailed protocols.

The core function of a linker in drug design, especially in the context of Proteolysis Targeting Chimeras (PROTACs), is to connect a target-binding ligand to an E3 ligase-recruiting moiety. The linker's chemical properties—its length, flexibility, and polarity—profoundly influence the resulting molecule's solubility, cell permeability, metabolic stability, and ultimately, its pharmacokinetic behavior. This compound is a commercially available linker characterized by a flexible six-unit polyethylene glycol chain, which imparts hydrophilicity.

The Impact of Linker Composition on PROTAC Pharmacokinetics: A Comparative Look

The choice between a flexible or a rigid linker is a critical decision in PROTAC design, with significant downstream effects on the drug's in vivo performance. While flexible linkers like those based on PEG chains can enhance solubility, there is a growing body of evidence suggesting that rigid linkers may lead to more favorable pharmacokinetic profiles.

A prime example of a PROTAC with a rigid linker design is ARV-110 (bavdegalutamide), an androgen receptor degrader that has advanced to clinical trials. Contrary to initial speculation about a long, flexible linker, ARV-110 incorporates a short and rigid piperidine-piperazine linker[1]. This design choice has resulted in a molecule with moderate oral bioavailability and a large volume of distribution, indicating effective tissue penetration[2][3].

The following table summarizes the pharmacokinetic parameters of ARV-110, a PROTAC with a rigid linker, providing a benchmark for comparison.

ParameterSpeciesRoute of AdministrationValueReference
Clearance (CL) RatIntravenous413.6 ± 31.7 mL/h/kg[2]
MouseIntravenous180.9 ± 30.79 mL/h/kg[2]
Volume of Distribution (Vss) RatIntravenous2366 ± 402.2 mL/kg[2]
Oral Bioavailability RatOral23.83%[2]
MouseOral37.89%[2]
Elimination Half-life (T1/2) in Hepatic Microsomes RatIn vitro2215 min[2]
MouseIn vitro415 min[2]
HumanIn vitro986 min[2]

Table 1: Pharmacokinetic Parameters of ARV-110 (Rigid Linker PROTAC)

Experimental Protocols

To provide a framework for researchers evaluating novel compounds, here are detailed methodologies for key experiments cited in the analysis of PROTAC pharmacokinetics.

In Vivo Pharmacokinetic Study Protocol (Rodent Model)

This protocol is based on the methodology used for ARV-110[2].

  • Animal Models: Male Sprague-Dawley rats and ICR mice are used. Animals are fasted overnight before oral administration.

  • Drug Formulation and Administration:

    • For intravenous (IV) administration, the compound is dissolved in a vehicle such as a mixture of DMSO, polyethylene glycol, and saline. A typical dose is 2 mg/kg.

    • For oral (PO) administration, the compound is suspended in a suitable vehicle, and a typical dose is 5 mg/kg.

  • Blood Sampling:

    • Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Plasma samples are prepared for analysis using a protein precipitation method. An internal standard (e.g., pomalidomide (B1683931) for ARV-110 analysis) is added to the plasma samples.

    • Acetonitrile (B52724) is added to precipitate the plasma proteins.

    • The samples are centrifuged, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis:

    • The concentration of the compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Chromatographic separation is performed on a C18 column with a mobile phase gradient.

    • The compound and internal standard are detected using multiple reaction monitoring (MRM) in positive ion mode.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t1/2), and oral bioavailability (F%) are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Metabolic Stability Assay in Hepatic Microsomes

This protocol is based on the methodology used for ARV-110[2].

  • Incubation Mixture: The compound is incubated with rat, mouse, or human liver microsomes in a phosphate (B84403) buffer containing an NADPH-generating system.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C. The reaction is terminated at various time points by the addition of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS.

  • Data Analysis: The disappearance of the parent compound over time is monitored, and the in vitro half-life (t1/2) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (e.g., with Benzyl-PEG6 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (Protein of Interest) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: General mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent protein degradation.

PK_Workflow cluster_1 In Vivo Pharmacokinetic Experimental Workflow Administration Drug Administration (IV and PO) Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->Data_Analysis

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Linker_Comparison cluster_2 Linker Properties and Their Influence on Pharmacokinetics Flexible_Linker Flexible Linker (e.g., this compound) Solubility Solubility Flexible_Linker->Solubility Often Increases Metabolic_Stability Metabolic Stability Flexible_Linker->Metabolic_Stability Potentially Decreases Rigid_Linker Rigid Linker (e.g., Piperidine-Piperazine) Rigid_Linker->Metabolic_Stability Often Increases PK_Profile Pharmacokinetic Profile Solubility->PK_Profile Permeability Permeability Permeability->PK_Profile Metabolic_Stability->PK_Profile

Caption: Logical relationship between linker properties and their impact on the overall pharmacokinetic profile.

References

A Comparative Guide to the Characterization of Antibody-Drug Conjugates with PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1] The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the stability, efficacy, and safety of an ADC.[2][3] While the specific linker "Benzyl-PEG6-t-butyl ester" is predominantly described in scientific literature as a component for Proteolysis Targeting Chimeras (PROTACs), this guide will focus on the characterization of ADCs employing polyethylene (B3416737) glycol (PEG) linkers, a common strategy to enhance the physicochemical and pharmacokinetic properties of these complex biomolecules.[4][5]

This guide provides a comparative analysis of ADC characterization techniques, with a focus on ADCs constructed with PEG linkers, and discusses alternative linker technologies.

The Role of PEG Linkers in ADCs

PEG linkers are incorporated into ADC design to improve several key attributes:

  • Enhanced Solubility and Stability: The hydrophilic nature of PEG can counteract the hydrophobicity of the cytotoxic payload, reducing the propensity for aggregation.[4][5][6]

  • Improved Pharmacokinetics: The "hydration shell" formed by the PEG chain can increase the ADC's hydrodynamic radius, prolonging its circulation half-life by reducing renal clearance.[6]

  • Reduced Immunogenicity: PEGylation can shield the payload from the immune system, potentially lowering the risk of an immune response.[6]

  • Higher Drug-to-Antibody Ratios (DAR): By improving the solubility of the conjugate, PEG linkers can enable the attachment of a greater number of drug molecules per antibody without causing aggregation.[6]

Comparative Analysis of ADC Linker Technologies

The choice of linker technology is a crucial determinant of an ADC's mechanism of action and its therapeutic window. The two primary classes of linkers are cleavable and non-cleavable.[2][3]

Linker TypeMechanism of ReleaseAdvantagesDisadvantagesExample Payloads
Cleavable Released in the tumor microenvironment or inside the cell through enzymatic cleavage, hydrolysis, or reduction.[2]- Bystander effect (can kill neighboring antigen-negative tumor cells).[2] - Payload is released in its active form.- Potential for premature drug release in circulation, leading to off-target toxicity.[2]Auristatins, Maytansinoids
Non-Cleavable Released after internalization of the ADC and lysosomal degradation of the antibody.[2][3]- Higher stability in plasma, reducing the risk of off-target toxicity.[1][2] - Generally a wider therapeutic window.[1]- Lack of a bystander effect.[2] - The released payload is attached to the linker and an amino acid residue, which may affect its potency.Maytansinoids

Physicochemical Characterization of ADCs

A thorough characterization of an ADC is essential to ensure its quality, consistency, and safety. Several analytical techniques are employed to assess key quality attributes.

Data Presentation: Key Quality Attributes of ADCs

The following table summarizes the key analytical techniques used to characterize ADCs and their typical outputs.

Quality AttributeAnalytical TechniquePurposeTypical Results
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)[7][8][9], Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[7][8], Mass Spectrometry (MS)[7][8][], UV/Vis Spectroscopy[7][8]To determine the average number of drug molecules conjugated to each antibody.A distribution of species with different numbers of drugs (e.g., DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). The weighted average DAR is calculated from the peak areas.[]
Aggregate and Fragment Content Size Exclusion Chromatography (SEC)To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).A main peak for the monomeric ADC, with smaller peaks for aggregates and fragments.
Charge Heterogeneity Ion-Exchange Chromatography (IEX), Capillary Isoelectric Focusing (cIEF)To assess the distribution of charge variants resulting from conjugation.A profile of acidic, basic, and main charge isoforms.
Identity and Structural Integrity Mass Spectrometry (MS), Circular Dichroism (CD)To confirm the molecular weight of the ADC and its components, and to assess higher-order structure.Intact mass of the ADC and its subunits. Spectral data indicating the preservation of secondary and tertiary structure.

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible characterization of ADCs.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. Since the cytotoxic payloads are often hydrophobic, HIC can effectively separate ADC species with different numbers of conjugated drugs.[11]

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • ADC sample (1 mg/mL in a suitable buffer)

Procedure:

  • Equilibrate the HIC column with a mixture of Mobile Phase A and Mobile Phase B (e.g., 80% A, 20% B) at a flow rate of 0.5 mL/min.

  • Inject 15 µL of the ADC sample.

  • Elute the bound ADC species using a linear gradient from high to low salt concentration (e.g., a 40-minute gradient from 20% to 80% Mobile Phase B).[12]

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i)

Protocol 2: Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is the standard method for quantifying aggregates in protein therapeutics.[13]

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95.[13]

  • ADC sample (1 mg/mL in a suitable buffer)

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.

  • Inject an appropriate volume of the ADC sample.

  • Elute the sample isocratically for a sufficient time to allow for the separation of aggregates, monomer, and fragments.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for the aggregate, monomer, and fragment peaks.

  • Calculate the percentage of each species relative to the total peak area.

Protocol 3: Purity and DAR Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a denaturing chromatographic technique that can be used to assess the purity of the ADC and to determine the DAR after reduction of the interchain disulfide bonds.[13]

Materials:

  • RP-HPLC column (e.g., a C4 or C8 column suitable for proteins)

  • HPLC system with a UV detector

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724)

  • ADC sample (1 mg/mL in a suitable buffer)

Procedure:

  • To determine the DAR of light and heavy chains, first reduce the ADC sample by incubating it with an excess of DTT.

  • Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and Mobile Phase B.

  • Inject the reduced ADC sample.

  • Elute the light and heavy chains using a gradient of increasing acetonitrile concentration.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for the unconjugated and conjugated light and heavy chains to determine the distribution of the payload.

Visualizations

ADC Mechanism of Action

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Receptor Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) DNA DNA Payload->DNA 5. DNA Damage DNA->TumorCell 6. Apoptosis

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate.

ADC Characterization Workflow

ADC_Characterization_Workflow start ADC Sample HIC HIC Analysis start->HIC SEC SEC Analysis start->SEC RP_HPLC RP-HPLC (reduced) start->RP_HPLC MS Mass Spectrometry start->MS DAR Drug-to-Antibody Ratio (DAR) HIC->DAR Aggregation Aggregation & Fragments SEC->Aggregation Purity Purity & Chain Load Distribution RP_HPLC->Purity Identity Identity & Intact Mass MS->Identity

Caption: A typical analytical workflow for the physicochemical characterization of ADCs.

Comparison of Linker Release Mechanisms

Linker_Comparison cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker Cleavable_ADC ADC in Tumor Microenvironment Enzyme Tumor-Specific Enzyme Cleavable_ADC->Enzyme Enzymatic Cleavage Released_Payload Active Payload Released Enzyme->Released_Payload Bystander Bystander Killing of Neighboring Cells Released_Payload->Bystander NonCleavable_ADC ADC Internalized into Lysosome Degradation Antibody Degradation NonCleavable_ADC->Degradation Lysosomal Proteolysis Released_Complex Payload-Linker-Amino Acid Complex Released Degradation->Released_Complex No_Bystander No Bystander Effect Released_Complex->No_Bystander

References

Safety Operating Guide

Proper Disposal of Benzyl-PEG6-t-butyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Benzyl-PEG6-t-butyl ester in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for its constituent chemical groups: benzyl (B1604629) compounds, polyethylene (B3416737) glycol (PEG), and t-butyl esters.

Immediate Safety and Handling Protocols

Prior to any disposal procedure, it is crucial to handle this compound with caution, assuming it may present hazards associated with its chemical functionalities.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.

PPE ComponentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Minimizes inhalation of any potential vapors or aerosols.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Step-by-Step Disposal Protocol

The primary and mandatory approach for the disposal of this compound is to treat it as hazardous chemical waste and engage a licensed hazardous waste disposal company.[1]

  • Waste Identification and Segregation:

    • Classify this compound waste as "Hazardous Chemical Waste."

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Waste Collection and Containment:

    • Use a designated, leak-proof container that is chemically compatible with the compound. Glass or high-density polyethylene (HDPE) containers are generally suitable.[2]

    • Ensure the container is clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards.

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Keep the container closed at all times except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[3]

    • Provide them with all available information about the compound.

Important Considerations:

  • DO NOT dispose of this compound down the drain or in the regular trash. This practice can harm the environment and is likely a violation of regulations.

  • While polyethylene glycol itself is considered readily biodegradable, the presence of the benzyl and t-butyl ester groups may alter its environmental impact and toxicity.[3] Therefore, standard PEG disposal procedures are not recommended.

Experimental Workflow for Disposal

The following diagram outlines the procedural steps for the safe disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_waste Waste Collection and Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle Compound in a Well-Ventilated Area (Fume Hood) A->B C Transfer Waste to a Designated Chemically Compatible Container B->C D Securely Seal the Container C->D E Label Container: 'Hazardous Waste' 'this compound' D->E F Store in a Designated Satellite Accumulation Area E->F G Contact Institutional EHS or Licensed Waste Disposal Company F->G H Arrange for Waste Pickup and Professional Disposal G->H

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.